1-(2-Aminoethyl)cyclohexanol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-aminoethyl)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-7-6-8(10)4-2-1-3-5-8;/h10H,1-7,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKCQOILYCSQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155856-37-2 | |
| Record name | 1-(2-aminoethyl)cyclohexan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The 1-(2-Aminoethyl)cyclohexanol Scaffold: From SNRI Blockbusters to Next-Gen Therapeutics
Executive Summary
The 1-(2-aminoethyl)cyclohexanol motif represents a "privileged structure" in medicinal chemistry, most notably serving as the pharmacophore for the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) class of antidepressants.[1] This scaffold, characterized by a geminal substitution pattern on a saturated cyclohexane ring, provides a rigidified spatial arrangement that optimizes binding to monoamine transporters.
While best known as the core of Venlafaxine and Desvenlafaxine , recent structural activity relationship (SAR) studies have expanded its utility into antimicrobial agents, antituberculars, and silicon-based bioisosteres ("sila-analogs"). This guide analyzes the chemical architecture, synthesis, and therapeutic evolution of this scaffold, providing actionable insights for future derivative design.
Structural Biology & Pharmacophore Analysis
The success of the 1-(2-aminoethyl)cyclohexanol scaffold lies in its ability to lock the ethylamine side chain into a bioactive conformation.
The Gem-Disubstituted Constraint
Unlike flexible phenethylamine derivatives, the cyclohexanol ring introduces a gem-disubstituent effect at the C1 position. This steric bulk:
-
Restricts Rotation: Limits the conformational freedom of the ethylamine chain, reducing the entropic penalty upon binding to the transporter.
-
Hydroxyl Interaction: The tertiary hydroxyl group acts as a critical Hydrogen Bond Donor (HBD) within the orthosteric binding site of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Stereochemical Significance
The scaffold possesses a chiral center at the C1 position of the ethyl chain (in substituted derivatives like Venlafaxine).
-
(S)-Enantiomer: Generally exhibits higher selectivity for SERT.
-
(R)-Enantiomer: Often displays balanced SERT/NET inhibition or NET preference.
-
Clinical Note: Venlafaxine is marketed as a racemate, leveraging the synergistic effect of both enantiomers to achieve broad-spectrum monoamine modulation.
Medicinal Chemistry & SAR
The Structure-Activity Relationship (SAR) of this class is defined by three distinct vectors: the Aryl Ring, the Amine Terminus, and the Cyclohexyl Core.
SAR Visualization
The following diagram illustrates the critical modification zones and their impact on pharmacological affinity.
Figure 1: SAR Map of the 1-(2-Aminoethyl)cyclohexanol scaffold highlighting key substitution vectors.
Key Binding Data (Human Transporters)
| Compound | Substituent (Aryl) | Amine | hSERT | hNET | Selectivity (NET/SERT) |
| Venlafaxine | 4-Methoxy | 82 | 2480 | ~30x (SERT pref.) | |
| Desvenlafaxine | 4-Hydroxy | 40 | 558 | ~14x (SERT pref.) | |
| Sila-Venlafaxine | 4-Methoxy | Var.[2] | High | Increased NET affinity |
Data aggregated from standard medicinal chemistry literature.
Synthesis Protocols
The synthesis of 1-(2-aminoethyl)cyclohexanol derivatives typically proceeds via the condensation of cyclohexanone with an aryl-acetonitrile or amide anion. Below is the optimized industrial route for Venlafaxine, which serves as the template for this class.
Protocol: Synthesis of Venlafaxine Hydrochloride
Reaction Class: Nucleophilic Addition / Reduction Yield Target: 60-75% overall
Step 1: Condensation (Formation of the Cyclohexanol Core)
-
Reagents: 4-Methoxyphenylacetonitrile (1.0 eq), Cyclohexanone (1.2 eq), Butyl Lithium (BuLi) or LDA (1.1 eq).
-
Solvent: Anhydrous THF.
-
Conditions:
C under atmosphere. -
Procedure:
-
Cool THF solution of 4-methoxyphenylacetonitrile to
C. -
Add BuLi dropwise over 30 mins (maintain temp <
C). -
Stir for 1 hour to generate the carbanion.
-
Add Cyclohexanone dropwise.
-
Allow to warm to RT and quench with saturated
. -
Product: 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol.
-
Step 2: Methylation & Reduction
Note: Alternative routes perform methylation before or after reduction. The Clarke-Eschweiler method is common for final N-methylation.
-
Reduction: Hydrogenation of the nitrile using Raney Nickel or
to yield the primary amine. -
N-Methylation: Reflux the primary amine with Formic Acid/Formaldehyde (Eschweiler-Clarke reaction).
-
Temp:
C for 12 hours. -
Workup: Basify with NaOH, extract with Ethyl Acetate.
-
-
Salt Formation: Dissolve free base in Isopropanol, add concentrated HCl. Crystallize the hydrochloride salt.
Mechanism of Action & Pharmacology[3]
The therapeutic efficacy of these derivatives stems from their dual inhibition of monoamine reuptake.
Synaptic Signaling Pathway
The diagram below details the inhibition mechanism at the presynaptic neuron.
Figure 2: Mechanism of Action showing blockade of SERT and NET transporters, leading to increased synaptic concentrations of Serotonin (5-HT) and Norepinephrine (NE).
Pharmacokinetics & Metabolism[4]
Understanding the metabolic fate of the 1-(2-aminoethyl)cyclohexanol scaffold is crucial for optimizing half-life and reducing inter-patient variability.
The CYP2D6 Bottleneck
Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP2D6 .
-
Substrate: Venlafaxine (Pro-drug/Active).
-
Reaction: O-Demethylation.
-
Product: Desvenlafaxine (O-desmethylvenlafaxine).
Clinical Implication: Patients who are CYP2D6 "poor metabolizers" exhibit higher plasma concentrations of Venlafaxine and lower concentrations of Desvenlafaxine. However, since both compounds are equipotent at SERT (though Desvenlafaxine is more potent at NET), the overall clinical efficacy remains robust, though side effect profiles may shift.
Metabolic Pathway Diagram
Figure 3: Metabolic pathway of Venlafaxine illustrating the conversion to its major active metabolite.
Emerging Therapeutic Frontiers
Beyond depression and anxiety, the 1-(2-aminoethyl)cyclohexanol scaffold is being repurposed in novel chemical space.
Antimicrobial & Antitubercular Agents
Recent studies have derivatized the aminoethyl side chain into Schiff bases and Thiazolidinones .
-
Modification: Condensation of the primary amine precursor with aromatic aldehydes.
-
Activity: Several derivatives have shown potent activity against Mycobacterium tuberculosis (H37Rv strain), outperforming standard antibiotics in vitro.[3] The cyclohexanol ring provides lipophilicity essential for penetrating the mycobacterial cell wall.
Sila-Analogs (Silicon Switching)
Replacing the quaternary carbon (C1) of the cyclohexyl ring with Silicon (Si) creates "Sila-venlafaxine".
-
Effect: Silicon has a longer bond length and different lipophilicity profile compared to carbon.
-
Result: Sila-venlafaxine derivatives often show altered selectivity ratios, potentially reducing side effects associated with off-target binding while maintaining SNRI efficacy.
References
-
Yardley, J. P., et al. (1990).[4] "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry. Link
-
Muth, E. A., et al. (1986). "Biochemical, neurophysiological, and behavioral effects of wy-45,030, a bicyclic derivative of venlafaxine." Drug Development Research. Link
-
Mahyavanshi, V., et al. (2024). "Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents." International Journal of Drug Design and Discovery.[2] Link
-
Daublain, P., et al. (2006). "Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine."[1] ChemInform. Link
-
Holliday, S. M., & Benfield, P. (1995). "Venlafaxine: A review of its pharmacology and therapeutic potential in depression." Drugs. Link
Sources
Technical Whitepaper: Physicochemical Profiling of 1-(2-Aminoethyl)cyclohexanol HCl
The following technical guide details the physicochemical characteristics and drug design utility of 1-(2-Aminoethyl)cyclohexanol HCl . This document treats the molecule not merely as a chemical intermediate, but as a high-value spiro-cyclic scaffold and bioisostere used to restrict conformational freedom in fragment-based drug discovery (FBDD).
Classification: Pharmacophore Scaffold / Gem-Disubstituted Fragment Primary Application: CNS Ligand Design & Conformational Restriction (Thorpe-Ingold Effect)
Executive Summary & Structural Logic
1-(2-Aminoethyl)cyclohexanol HCl represents a "privileged structure" in medicinal chemistry. Its core value lies in the geminal disubstitution at the C1 position of the cyclohexane ring. Unlike linear amino alcohols, the bulky cyclohexane ring exerts a steric pressure known as the Thorpe-Ingold Effect (Gem-Dimethyl Effect) .
This steric bulk restricts the rotation of the ethylamine side chain, forcing the amine (H-bond donor) and the hydroxyl group (H-bond donor/acceptor) into a pre-organized conformation that often mimics the transition state of enzyme substrates or the bioactive conformation of receptor ligands (e.g., NMDA, Sigma-1, or Serotonin transporters).
Structural Specifications
| Feature | Specification | Drug Design Implication |
| CAS (Free Base) | 39884-50-9 | Reference ID for scaffold sourcing. |
| Formula | C₈H₁₇NO[1] · HCl | Low MW (<200 Da) ideal for Fragment-Based Drug Discovery. |
| MW | 179.69 g/mol (Salt) | High "Ligand Efficiency" (LE) potential. |
| Stereochemistry | Achiral (Symmetric) | Simplifies synthesis; no enantiomeric separation required. |
| Core Motif | Gem-disubstituted Cyclohexane | Rigidifies the C-C bond, reducing entropic penalty upon binding. |
Physicochemical Parameters (The "Rule of 5" Profile)
The following data synthesizes predicted values and experimental ranges typical for this class of gamma-amino alcohols.
Ionization (pKa)
-
Amine pKa (Basic): 9.8 – 10.2
-
Mechanism:[2] The primary amine is protonated at physiological pH (7.4). The slightly lower pKa compared to cyclohexylamine (10.6) is due to the inductive electron-withdrawing effect (-I) of the hydroxyl group two carbons away.
-
-
Alcohol pKa (Acidic): ~16.0
-
Relevance: The tertiary alcohol remains neutral under all physiological conditions.
-
Lipophilicity (LogP / LogD)
-
LogP (Free Base): 1.1 ± 0.2
-
The cyclohexane ring provides a lipophilic anchor (LogP ~3), while the polar amine and hydroxyl groups sharply reduce the global LogP.
-
-
LogD (pH 7.4): -1.5 to -1.0
-
Critical Insight: At blood pH, the molecule is >99% ionized (cationic). This typically prevents passive diffusion across the Blood-Brain Barrier (BBB) unless it is transported via a specific cationic transporter (e.g., OCT) or if the lipophilic face of the cyclohexane masks the charge during membrane interaction.
-
Solubility & Solid-State Stability
-
Aqueous Solubility: >100 mg/mL (Very Soluble). The HCl salt lattice energy is easily overcome by hydration of the ammonium cation.
-
Hygroscopicity: Moderate to High.
-
Handling Warning: Amine HCl salts with hydroxyl groups often exhibit deliquescence above 60% Relative Humidity (RH).
-
Experimental Characterization Protocols
To validate this scaffold for a specific pipeline, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constant to predict receptor binding (ionic interactions).
-
Preparation: Dissolve 5 mg of 1-(2-Aminoethyl)cyclohexanol HCl in 20 mL of degassed water containing 0.15 M KCl.
-
Why KCl? To mimic physiological ionic strength (
), ensuring the activity coefficient ( ) remains constant.
-
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Execution: Perform titration under inert
atmosphere at 25°C. -
Validation: The Bjerrum plot must show a single inflection point. If a second inflection appears < pH 8, check for carbonate contamination.
Protocol B: LogP via Shake-Flask (Miniaturized)
Objective: Assess passive permeability potential.
-
Phases: Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).
-
Equilibrium: Mix compound with phases in a 1:1 ratio. Vortex for 60 min; Centrifuge at 3000 RPM for 20 min to break emulsions.
-
Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.
-
Why LC-MS? The molecule lacks a strong chromophore (no aromatic ring), making UV detection at 254 nm impossible.
-
-
Calculation:
.
Drug Design & Signaling Pathways
The diagram below illustrates how this scaffold integrates into the drug design workflow, specifically targeting CNS receptors where the "Gem-Cyclohexyl" group acts as a hydrophobic anchor.
Caption: Workflow demonstrating how the physicochemical properties of the scaffold translate into specific receptor binding modalities.
Mechanistic Insight: The "Anchor & Latch" Model
In targets like the Sigma-1 receptor or SERT :
-
The Anchor: The cyclohexane ring sits in a hydrophobic pocket (e.g., Valine/Leucine rich regions).
-
The Latch: The protonated amine forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp98 in SERT).
-
The Lock: The hydroxyl group often forms a hydrogen bond with the backbone carbonyl of the receptor, locking the ligand in place.
Synthesis & Impurity Profiling
When sourcing or synthesizing this material for biological assays, researchers must be vigilant regarding specific impurities that affect toxicity data.
| Impurity Type | Origin | Detection Method | Limit (ICH Q3A) |
| Cyclohexanone | Starting material / Hydrolysis | GC-FID | < 0.5% |
| Vinyl Cyclohexane | Elimination side-product (Acid catalyzed) | H-NMR (Olefinic protons) | < 0.15% |
| Bis-alkylated Amine | Over-alkylation during synthesis | LC-MS (+143 Da mass shift) | < 0.10% |
Synthesis Note: The HCl salt is preferred over the free base because the free base is an oil prone to oxidation (N-oxide formation) and carbamate formation (reaction with atmospheric CO₂). The HCl salt stabilizes the amine.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa and LogP profiling methodologies).
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl effect).
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for solubility and stability).
-
PubChem. (n.d.).[3] Compound Summary: 1-(2-Aminoethyl)cyclohexanol.[1][4][5] National Library of Medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. studylib.net [studylib.net]
- 3. 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl | C13H27ClN2O2 | CID 46738135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-[2-AMINO-1-(4-METHOXYPHENYL) ETHYL] CYCLOHEXANOL HCL – CHEM-IS-TRY Inc [chem-is-try.com]
- 5. 1-(2-Amino-ethyl)-cyclohexanol | 39884-50-9 [chemicalbook.com]
Molecular Weight and Formula Analysis of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
A Technical Characterization Guide for Drug Development Professionals
Executive Summary
In the context of pharmaceutical development, 1-(2-Aminoethyl)cyclohexanol hydrochloride (CAS: 22990-77-8 for related amine salts, specific base CAS: 39884-50-9) represents a critical structural motif. It serves as a foundational building block for spiro-cyclic compounds and is a des-aryl, des-methyl structural analogue of the antidepressant Venlafaxine .
Accurate molecular weight (MW) and formula determination are not merely calculation exercises but are pivotal for establishing stoichiometry during salt formation, calculating precise molar yields, and ensuring regulatory compliance (CMC). This guide provides a self-validating analytical protocol to definitively characterize this compound, distinguishing it from its 4-methoxyphenyl derivatives.
Part 1: Chemical Identity & Theoretical Framework
Before initiating wet-lab analysis, the theoretical baseline must be established to validate experimental data.
| Property | Value | Notes |
| IUPAC Name | 1-(2-Aminoethyl)cyclohexan-1-ol hydrochloride | |
| Free Base Formula | ||
| Free Base MW | 143.23 g/mol | Monoisotopic Mass: 143.1310 |
| Salt Formula | Assuming 1:1 stoichiometry | |
| Target Salt MW | 179.69 g/mol | Used for dosage/yield calcs |
| Elemental Composition | C: 53.48%, H: 10.09%, Cl: 19.73%, N: 7.79%, O: 8.90% | Theoretical (for HCl salt) |
Structural Distinction (Critical Quality Attribute)
Researchers often confuse this compound with the Venlafaxine intermediate (1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol).
-
Target Molecule: Aliphatic cyclohexane ring only. MW ~179.7.
-
Venlafaxine Intermediate: Contains an aromatic anisole ring. MW ~285.8.
-
Implication: A mass shift of ~106 Da in MS analysis immediately signals contamination or misidentification.
Part 2: Analytical Strategy & Workflow
To rigorously determine the molecular weight and formula, a multi-modal approach is required. Single-method analysis (e.g., just MS) is insufficient for salt forms due to potential non-stoichiometric counter-ions or solvation.
Figure 1: Integrated analytical workflow for definitive salt characterization.
Part 3: Experimental Protocols
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula of the cationic species
-
Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol/Water (50:50) + 0.1% Formic Acid.
-
Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.
-
Method Parameters:
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: m/z 50–500.
-
-
Data Interpretation:
-
Expected Peak: m/z 144.1388 (
). -
Isotope Pattern: Observe the
satellite at m/z 145.14 (~8.8% relative abundance). -
Absence of Cl: Note that in ESI+, the chloride counter-ion (
) will likely not be observed in the positive spectrum, or may appear as an adduct .
-
Protocol B: Potentiometric Titration (Chloride Determination)
Objective: Determine the precise molecular weight of the bulk salt by quantifying the counter-ion. MS only sees the free base; Titration sees the whole salt.
-
Dissolution: Accurately weigh 150 mg of the sample into a titration vessel. Dissolve in 50 mL deionized water.
-
Titrant: 0.1 N Silver Nitrate (
), standardized. -
Electrode: Silver/Silver Chloride combination electrode.
-
Calculation:
-
Validation: If the calculated MW deviates >2% from 179.69, check for hydration (water content) or excess HCl.
-
Protocol C: Nuclear Magnetic Resonance (NMR)
Objective: Verify the structural integrity of the cyclohexane ring and the ethylamine chain.
-
Solvent: DMSO-
(preferred for salts to observe ammonium protons) or (ammonium protons will exchange/disappear). -
Key Assignments (DMSO-
):-
~7.8-8.2 ppm (br s, 3H):
(Ammonium). -
~4.5 ppm (s, 1H):
(Hydroxyl, may broaden). -
~2.8 ppm (t, 2H):
(Methylene adjacent to amine). -
~1.6 ppm (t, 2H):
(Methylene connecting ring to amine). - ~1.2-1.6 ppm (m, 10H): Cyclohexane ring protons.
-
~7.8-8.2 ppm (br s, 3H):
Part 4: Synthesis Pathway & Impurity Profile
Understanding the origin of the molecule aids in predicting impurities that affect molecular weight calculations.
Figure 2: Common synthetic route via cyanomethyl intermediate.
Impact on Analysis:
-
Incomplete Reduction: Presence of the nitrile intermediate (MW ~139) will lower the apparent MW.
-
Over-Reduction: Dehydration of the alcohol to form an alkene (MW ~125 base) is a common degradation pathway.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217349 (Free Base). Retrieved from [Link]
The Aminoethyl Cyclohexanol Scaffold: A Journey from Serendipity to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminoethyl cyclohexanol scaffold, a privileged structural motif in modern pharmacology, has a rich and somewhat serendipitous history. Initially explored in the shadow of early anesthetic research, this versatile core has become the foundation for a range of therapeutics, most notably in the field of neuroscience. This technical guide provides a comprehensive overview of the history, synthesis, structure-activity relationships (SAR), and diverse pharmacological applications of the aminoethyl cyclohexanol scaffold. We will delve into the pivotal discovery of its potent monoamine reuptake inhibition, leading to the development of blockbuster antidepressants, and explore its emerging roles in oncology, neurodegenerative diseases, and cardiovascular medicine. Detailed synthetic protocols, quantitative SAR data, and mechanistic pathway diagrams are provided to equip researchers with the foundational knowledge to innovate upon this remarkable chemical framework.
A Historical Perspective: From Anesthetic Research to Antidepressant Breakthrough
The story of the aminoethyl cyclohexanol scaffold is intrinsically linked to the exploration of arylcyclohexylamines, a class of compounds that gained prominence in the mid-20th century. The initial impetus for this research was the quest for novel anesthetic agents. A key milestone in this endeavor was the synthesis of phencyclidine (PCP) in 1956 by the pharmaceutical company Parke-Davis.[1][2] While initially developed as a surgical anesthetic under the trade name Sernyl, its significant psychotomimetic side effects led to its discontinuation for human use in 1965.[1][3]
However, the fascinating and complex pharmacology of PCP spurred further investigation into its derivatives, laying the groundwork for understanding the structure-activity relationships of compounds with a phenylcyclohexylamine core.[4] This research inadvertently paved the way for the discovery of therapeutic agents with entirely different applications.
A significant, yet less notorious, early discovery was a 1972 patent describing 1-(m-substituted phenyl)-2-aminomethyl cyclohexanols with notable analgesic properties.[5] This patent represents one of the earliest documented explorations of compounds bearing the core aminoethyl cyclohexanol structure for therapeutic purposes beyond anesthesia, predating its most famous application by two decades.
The major breakthrough for the aminoethyl cyclohexanol scaffold came with the rational design of venlafaxine. In the late 1980s and early 1990s, researchers sought to develop antidepressants with a broader spectrum of activity than the selective serotonin reuptake inhibitors (SSRIs) that were emerging at the time. The hypothesis was that a dual inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake could lead to greater efficacy. This led to the synthesis and evaluation of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which were assessed for their ability to inhibit the reuptake of these key neurotransmitters.[6] This research culminated in the identification of venlafaxine, which prominently features the aminoethyl cyclohexanol core, as a potent serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine was introduced to the U.S. market in 1993 and became a cornerstone in the treatment of major depressive disorder.
Synthesis of the Aminoethyl Cyclohexanol Core: Key Strategies and Protocols
The synthesis of the aminoethyl cyclohexanol scaffold is a critical aspect of its development and has been approached through several strategic routes. The most well-documented methods are centered around the production of key intermediates for venlafaxine, but the principles can be adapted for the synthesis of a variety of analogs.
The Cyanohydrin Route: A Classic Approach
A prevalent and industrially significant method for constructing the aminoethyl cyclohexanol core begins with the condensation of a substituted phenylacetonitrile with cyclohexanone. This reaction forms a cyanohydrin intermediate, which is then reduced to the desired primary amine.
Workflow for the Cyanohydrin Route:
Caption: General workflow for the cyanohydrin-based synthesis of the aminoethyl cyclohexanol scaffold.
Detailed Experimental Protocol: Synthesis of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
This protocol describes the reduction of the cyanohydrin intermediate, a crucial step in many patented synthetic routes for venlafaxine's precursor.[5][7]
Step 1: Reduction of 1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
-
Materials:
-
1-[Cyano(p-methoxyphenyl)methyl]cyclohexanol
-
Raney Nickel (or 5% Rhodium on Alumina, or Palladium on Carbon)
-
Methanol (or Ethanol)
-
Ammonia solution (if using Rh/Al2O3)
-
Hydrogen gas
-
High-pressure hydrogenation reactor (autoclave)
-
-
Procedure:
-
In a high-pressure reactor, a solution of 1-[cyano(p-methoxyphenyl)methyl]cyclohexanol in methanol is prepared.
-
The catalyst (e.g., Raney Nickel) is carefully added to the solution under an inert atmosphere.
-
The reactor is sealed and purged several times with nitrogen gas, followed by several purges with hydrogen gas.
-
The reaction mixture is then subjected to hydrogenation at a pressure of 1-5 MPa and a temperature of 20-40 °C.
-
The reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reactor is purged with nitrogen, and the reaction mixture is carefully filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as a viscous oil or solid.
-
-
Self-Validation: The progress of the reaction should be monitored by a suitable analytical technique like HPLC or TLC to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The Grignard Reaction Approach: Building Carbon-Carbon Bonds
An alternative synthetic strategy involves the use of a Grignard reaction to form a key carbon-carbon bond. This method requires protection of the amine functionality, as the free amino group is incompatible with the Grignard reagent.
Workflow for the Grignard Route:
Caption: General workflow for the Grignard-based synthesis of the aminoethyl cyclohexanol scaffold.
This approach offers flexibility in the types of side chains that can be introduced and avoids the use of cyanide, which is highly toxic.
Pharmacology and Mechanism of Action
The pharmacological versatility of the aminoethyl cyclohexanol scaffold is a testament to its ability to interact with a variety of biological targets. Its most prominent role is in the modulation of monoamine neurotransmitter systems, but its activity extends to other important pharmacological targets as well.
Monoamine Reuptake Inhibition: The Cornerstone of Antidepressant Activity
The primary mechanism of action for venlafaxine and its active metabolite, O-desmethylvenlafaxine, is the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters (SERT and NET).[8] At higher doses, it also weakly inhibits dopamine reuptake. This dual-action mechanism is believed to be responsible for its broad efficacy in treating not only depression but also anxiety disorders.
Signaling Pathway of Serotonin and Norepinephrine Reuptake Inhibition:
Caption: Mechanism of action of aminoethyl cyclohexanol-based SNRIs.
Modulation of P-glycoprotein: A Strategy to Overcome Multidrug Resistance in Cancer
Derivatives of the aminoethyl cyclohexanol scaffold, particularly N,N-bis(cyclohexanol)amine aryl esters, have emerged as potent inhibitors of P-glycoprotein (P-gp).[9][10][11][12][13] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of xenobiotics, including many chemotherapeutic agents, from cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, which significantly limits the efficacy of chemotherapy.
By inhibiting P-gp, these aminoethyl cyclohexanol derivatives can restore the intracellular concentration of anticancer drugs in resistant cells, thereby resensitizing them to treatment.[12]
Structure-Activity Relationships (SAR): Fine-Tuning Pharmacological Activity
The pharmacological profile of the aminoethyl cyclohexanol scaffold is highly dependent on its substitution pattern. Extensive SAR studies have been conducted to optimize its activity for various targets.
SAR for Monoamine Reuptake Inhibition
For antidepressant activity, key structural features have been identified:
-
The Phenyl Ring: Substitution on the phenyl ring is crucial for potency and selectivity. In venlafaxine, the 4-methoxy group is important for its activity.
-
The Cyclohexanol Ring: The presence and orientation of the hydroxyl group on the cyclohexane ring can influence binding to the monoamine transporters.
-
The Amino Group: The nature of the substituents on the nitrogen atom affects potency and selectivity. For venlafaxine, the dimethylamino group is optimal.
SAR for P-glycoprotein Inhibition
For P-gp inhibition, the SAR is quite distinct. Studies on N,N-bis(cyclohexanol)amine aryl esters have revealed the following:
-
Isomeric Geometry: The stereochemistry of the cyclohexanol rings and the overall geometry of the molecule are critical for potent P-gp inhibition.[9][10]
-
Aromatic Moieties: The nature and conformational flexibility of the aryl ester groups significantly impact potency and efficacy.[13] More rigid structures have been shown to maintain high potency.[13]
Quantitative SAR Data for P-glycoprotein Inhibition
The following table summarizes the IC50 values for a series of N,N-bis(cyclohexanol)amine aryl ester isomers in inhibiting P-gp-mediated rhodamine 123 efflux, demonstrating the importance of stereochemistry.[9]
| Compound | Isomeric Configuration | IC50 (nM) for R123 Efflux Inhibition |
| 1a | cis/trans | >1000 |
| 1b | trans/trans | >1000 |
| 1c | cis/cis | 120 ± 15 |
| 1d | trans/cis | 6.5 ± 0.8 |
| 2a | cis/trans | 130 ± 18 |
| 2b | trans/trans | 250 ± 30 |
| 2c | cis/cis | 4.0 ± 0.5 |
| 2d | trans/cis | 2.5 ± 0.3 |
| 3a | cis/trans | 2.8 ± 0.4 |
| 3b | trans/trans | 3.5 ± 0.5 |
| 3c | cis/cis | 1.8 ± 0.2 |
| 3d | trans/cis | 0.9 ± 0.1 |
Data adapted from Teodori et al. (2007).[12]
Expanding Therapeutic Horizons: Other Pharmacological Applications
Beyond its established role in treating depression and its potential in oncology, the aminoethyl cyclohexanol scaffold is being explored for a variety of other therapeutic applications.
Neurodegenerative Diseases
The modulation of neurotransmitter systems and the potential for neuroprotective effects make this scaffold an interesting starting point for research into neurodegenerative diseases like Alzheimer's. For instance, novel aminoethyl-substituted chalcones have been developed and shown to have potent acetylcholinesterase (AChE) inhibitory activity, a key target in Alzheimer's therapy.[14] Additionally, cyclohexanehexol stereoisomers have been shown to inhibit the aggregation of amyloid-β peptide, a hallmark of Alzheimer's disease, in a mouse model.[15]
Cardiovascular Diseases
Some derivatives of the aminoethyl cyclohexanol scaffold have been investigated for their potential cardiovascular effects. For example, certain derivatives of amide N-methyl-2-(pyrrolidin-1-yl)cyclohexyl-1-amine have been shown to have cardioprotective effects in models of ischemia/reperfusion injury, with a mechanism involving opioid receptors.[16]
Conclusion and Future Directions
The aminoethyl cyclohexanol scaffold has had a remarkable journey in pharmacology, from its roots in early anesthetic research to its current status as a cornerstone of modern antidepressant therapy and a promising platform for the development of new drugs in oncology and other fields. Its synthetic accessibility and the tunability of its pharmacological profile through structural modifications ensure that it will remain a focus of medicinal chemistry research for years to come.
Future research will likely focus on several key areas:
-
Development of more selective and potent analogs for existing targets, such as next-generation SNRIs with improved side-effect profiles.
-
Exploration of novel therapeutic applications , particularly in the areas of neurodegenerative and cardiovascular diseases, by leveraging the scaffold's ability to interact with a diverse range of biological targets.
-
Application of computational and machine learning methods to guide the design of new aminoethyl cyclohexanol derivatives with optimized pharmacokinetic and pharmacodynamic properties.[6]
The history of the aminoethyl cyclohexanol scaffold is a powerful illustration of how fundamental research into the structure-activity relationships of one class of compounds can lead to unexpected and highly valuable therapeutic breakthroughs in others. It serves as an inspiring example for the continued exploration of privileged scaffolds in the ongoing quest for new and better medicines.
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- Teodori, E., Martelli, C., Salerno, M., Darghal, N., Dei, S., Garnier-Suillerot, A., Gualtieri, F., Manetti, D., Scapecchi, S., & Romanelli, M. N. (2007). Isomeric N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent P-glycoprotein (Pgp)-dependent multidrug resistance (MDR) inhibitors. Journal of Medicinal Chemistry, 50(4), 599-602.
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ResearchGate. (2025). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Retrieved from [Link]
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Technical Guide: 1-(2-Aminoethyl)cyclohexanol as a Precursor for Privileged Spiro-Cyclic Scaffolds
The following technical guide details the utility of 1-(2-Aminoethyl)cyclohexanol in the synthesis of spiro-cyclic scaffolds, specifically focusing on 1-oxa-3-azaspiro[5.5]undecanes and 3-azaspiro[5.5]undecanes .
Executive Summary
In modern drug discovery, the transition from planar aromatic structures to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and target specificity—a concept often termed "escaping flatland."
1-(2-Aminoethyl)cyclohexanol (CAS: 39884-50-9) serves as a high-value, bifunctional building block for constructing spiro[5.5]undecane systems. Its unique structure—comprising a tertiary alcohol on a cyclohexane ring and a pendant primary amine—allows for facile intramolecular cyclization. This guide outlines the synthetic pathways to access two distinct spiro-heterocycles:
-
1-Oxa-3-azaspiro[5.5]undecanes (via aldehyde condensation).[1]
-
3-Azaspiro[5.5]undecanes (via N-acylation and alkylation).
Compound Profile & Reactivity
| Property | Specification |
| Compound Name | 1-(2-Aminoethyl)cyclohexanol |
| CAS Number | 39884-50-9 |
| Molecular Weight | 143.23 g/mol |
| Key Functionality | 1° Amine (Nucleophile), 3° Alcohol (Nucleophile/Cyclization partner) |
| Target Scaffolds | Spiro-oxazines, Spiro-piperidines, Spiro-lactams |
Mechanistic Advantage: The two-carbon tether between the amine and the cyclohexane ring is geometrically optimal for forming stable 6-membered rings fused at the spiro-carbon.
Pathway A: Synthesis of 1-Oxa-3-azaspiro[5.5]undecanes
This pathway utilizes a condensation reaction with aldehydes or ketones.[1] The amine forms an imine/hemiaminal intermediate, which undergoes intramolecular attack by the tertiary hydroxyl group to close the oxazine ring.
Mechanistic Workflow
The reaction proceeds via a Mannich-type condensation or direct aminal formation .
Figure 1: Condensation pathway for spiro-oxazine formation.[1]
Experimental Protocol: Condensation with Paraformaldehyde
This protocol yields the unsubstituted spiro-oxazine (1-oxa-3-azaspiro[5.5]undecane ).
Reagents:
-
1-(2-Aminoethyl)cyclohexanol (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Solvent: Toluene or Benzene (anhydrous)
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)
Step-by-Step Methodology:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Dissolution: Dissolve 1-(2-Aminoethyl)cyclohexanol in anhydrous toluene (0.5 M concentration).
-
Addition: Add Paraformaldehyde and a catalytic amount of pTSA.
-
Reflux: Heat the mixture to reflux (110°C). The reaction is driven by the azeotropic removal of water via the Dean-Stark trap.
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 4–6 hours when water evolution ceases.
-
Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The product can often be recrystallized from hexanes/EtOAc or purified via flash chromatography (SiO₂, MeOH/DCM gradient).
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton and the appearance of the N-CH₂-O methylene singlet (typically δ 4.0–4.5 ppm).
Pathway B: Synthesis of 3-Azaspiro[5.5]undecanes (Spiro-Lactams)
This pathway constructs a spiro-piperidone (lactam) ring, which can be reduced to a spiro-piperidine. This is analogous to the synthesis of Venlafaxine intermediates but applied to the unsubstituted scaffold.
Mechanistic Workflow
The synthesis involves N-acylation with a haloacetyl halide followed by base-mediated intramolecular O-alkylation (or C-alkylation if activating groups are present, but here we form the morpholinone-like or lactam structure). Note: To form the pure carbocyclic spiro-piperidine, a Dieckmann condensation route is preferred, but the lactam route below creates the versatile 3-morpholinone or piperidone derivative.
Figure 2: Two-step synthesis of the spiro-lactam scaffold.
Experimental Protocol: Acylation and Cyclization
Reagents:
-
1-(2-Aminoethyl)cyclohexanol (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Sodium Hydride (NaH) (1.5 eq, 60% dispersion) or Potassium tert-butoxide (KOtBu)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Acylation (Step 1):
-
Cyclization (Step 2):
-
Dissolve the intermediate in anhydrous THF.
-
Cool to 0°C and carefully add NaH (or KOtBu).
-
Allow to warm to room temperature and stir for 12–18 hours. The alkoxide formed at the tertiary alcohol attacks the alkyl chloride.
-
Note: This specific path forms the spiro-morpholinone (1-oxa-4-azaspiro[5.5]undecan-3-one).
-
Alternative for Piperidone: To get the all-carbon spiro-piperidone, the alcohol must first be converted to a leaving group (e.g., mesylate) or oxidized to a ketone for a Henry reaction/reduction sequence, but the direct chloroacetyl route yields the oxa-analog.
-
Validation:
-
IR Spectroscopy: Appearance of the lactam carbonyl stretch (~1650–1680 cm⁻¹).
Strategic Applications in Drug Discovery
The spiro[5.5]undecane scaffolds derived from this starting material offer specific medicinal chemistry advantages:
-
Sigma Receptor Ligands: Spiro-piperidines and spiro-oxazines are privileged pharmacophores for Sigma-1 (σ1) receptors, implicated in neuropathic pain and neurodegenerative disorders.
-
Conformational Restriction: The spiro fusion locks the heteroatom vectors, reducing the entropic penalty upon binding to protein targets compared to flexible linear analogs.
-
Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, a common clearance pathway for piperidines.
References
-
Ghosh, A. K., & Zhou, B. (2013). Enantioselective Synthesis of Spiro[cyclohexane-1,3'-indolin]-2'-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions. Tetrahedron Letters, 54(19), 2311–2314. Retrieved from [Link]
- Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. (Contextual grounding on spiro-scaffold utility).
-
Muthukrishnan, M., et al. (2005).[4] An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System. Heterocycles, 65(12).[4] Retrieved from [Link]
- World Health Organization & Expert Committees. (Various). Venlafaxine Intermediate Synthesis Reports.
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-(2-Aminoethyl)cyclohexanol hydrochloride , a critical pharmacophore and the core structural motif of the antidepressant Venlafaxine.
Executive Summary
This guide details the laboratory-scale synthesis of this compound. Unlike industrial routes that often employ high-pressure hydrogenation of aryl-substituted precursors, this protocol focuses on the de novo construction of the unsubstituted core. The synthesis utilizes a Reformatsky-type reaction to establish the carbon framework followed by a Lithium Aluminum Hydride (LiAlH
Retrosynthetic Analysis & Pathway
The target molecule is a 1,3-amino alcohol. Disconnection at the C1-C2 bond of the ethyl chain reveals a nucleophilic cyanomethyl synthon and cyclohexanone.
-
Step 1 (C-C Bond Formation): Nucleophilic attack of a zinc-bromoacetonitrile enolate (Reformatsky reagent) on cyclohexanone to yield 1-(cyanomethyl)cyclohexanol.
-
Step 2 (Functional Group Interconversion): Reduction of the nitrile group to a primary amine using LiAlH
. -
Step 3 (Salt Formation): Stabilization of the amine as a hydrochloride salt.
Figure 1: Synthetic flowchart for the production of 1-(2-Aminoethyl)cyclohexanol HCl.
Safety & Precautions (Critical)
-
Bromoacetonitrile: Potent lachrymator and alkylating agent. Handle only in a fume hood.
-
Lithium Aluminum Hydride (LiAlH
): Pyrophoric. Reacts violently with water/protic solvents. Use strictly anhydrous conditions. -
Cyanides: While the nitrile group is covalently bound, metabolic processing or accidental acidification can release HCN.
-
Zinc Activation: Activation often requires iodine or 1,2-dibromoethane; ensure proper ventilation.
Experimental Protocol
Phase 1: Synthesis of 1-(Cyanomethyl)cyclohexanol
Objective: Construct the quaternary carbon center via Reformatsky addition.
Reagents:
-
Cyclohexanone (1.0 equiv, 50 mmol, 4.9 g)
-
Bromoacetonitrile (1.2 equiv, 60 mmol, 7.2 g)
-
Zinc dust (Activated, 1.5 equiv, 75 mmol, 4.9 g)
-
Trimethylsilyl chloride (TMSCl) (Catalytic, 5 mol%)
-
THF (Anhydrous, 100 mL)
Procedure:
-
Zinc Activation: In a flame-dried 250 mL 3-neck flask under Argon, place zinc dust. Add 10 mL anhydrous THF and 0.2 mL TMSCl. Stir for 15 minutes at RT to activate the surface.
-
Initiation: Heat the zinc slurry to gentle reflux. Add approximately 10% of the Bromoacetonitrile/Cyclohexanone mixture (dissolved in 40 mL THF) dropwise.
-
Checkpoint: The reaction has initiated when the solution turns slightly cloudy/grey and a self-sustaining exotherm is observed.
-
-
Addition: Remove the heat source. Add the remaining solution dropwise at a rate that maintains a gentle reflux (approx. 30-45 mins).
-
Completion: Once addition is complete, reflux for an additional 2 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Workup: Cool to 0°C. Quench carefully with 10% cold HCl (50 mL). Caution: Exothermic.
-
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with saturated NaHCO
and Brine. -
Purification: Dry over MgSO
, concentrate in vacuo. Purify via flash column chromatography (Silica, 15-20% EtOAc/Hexane) to yield a clear oil.-
Expected Yield: 75-85%
-
Target: 1-(Cyanomethyl)cyclohexanol (CAS: 17302-32-8)
-
Phase 2: Reduction to 1-(2-Aminoethyl)cyclohexanol
Objective: Reduce the nitrile to a primary amine without dehydrating the tertiary alcohol.
Reagents:
-
1-(Cyanomethyl)cyclohexanol (from Phase 1, ~35 mmol)
-
LiAlH
(2.0 equiv, 70 mmol, 2.66 g) -
THF (Anhydrous, 150 mL)
Procedure:
-
Setup: In a flame-dried 500 mL flask under Argon, suspend LiAlH
in 100 mL anhydrous THF. Cool to 0°C. -
Addition: Dissolve the hydroxynitrile in 50 mL THF. Add dropwise to the LiAlH
suspension over 30 minutes.-
Note: Maintain temperature <5°C to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. If starting material remains (TLC), reflux for 2 hours.
-
Fieser Quench (Critical): Cool to 0°C. Carefully add:
-
2.7 mL Water (slowly!)
-
2.7 mL 15% NaOH solution
-
8.1 mL Water
-
-
Isolation: Stir the resulting white suspension for 30 minutes until the precipitate is granular. Filter through a Celite pad. Wash the pad with THF.
-
Concentration: Dry filtrate over Na
SO and concentrate to obtain the crude amino alcohol as a viscous oil.
Phase 3: Hydrochloride Salt Formation
Objective: Isolate the stable crystalline salt.
Procedure:
-
Dissolve the crude free base in minimal dry Diethyl Ether or Ethyl Acetate (approx. 5 mL/g).
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise until pH ~2.
-
A white precipitate will form immediately. Stir for 15 minutes.
-
Filter the solid, wash with cold Ether, and dry under high vacuum.
-
Recrystallization: If necessary, recrystallize from Isopropanol/Ether.
Analytical Validation
| Parameter | Specification | Method |
| Appearance | White crystalline solid | Visual |
| Melting Point | 158 - 160 °C (Lit. for HCl salt) | Capillary MP |
| IR Spectrum | 3350 cm | FT-IR (KBr) |
| 400 MHz NMR |
Mechanistic Insight:
The
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Phase 1) | Zinc surface passivated (oxidized). | Wash Zn with dilute HCl, then water/acetone/ether and dry. Use TMSCl or Iodine for activation. |
| Runaway Exotherm (Phase 1) | Addition rate too fast; induction period ignored. | Stop addition. Cool flask. Wait for initiation (cloudiness) before resuming addition. |
| Low Yield (Phase 2) | Aluminum salts trapping product. | Use the Fieser quench method strictly. Soxhlet extract the filter cake with THF if yield is low. |
| Oily Product (Phase 3) | Impurities or excess acid.[1][2] | Triturate the oil with anhydrous ether. Ensure the free base is dry before adding HCl. |
References
-
Reformatsky Reaction Mechanism & Scope
-
Nitrile Reduction Protocols
- Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242-244.
-
Source:
-
Venlafaxine Analog Synthesis (Contextual Grounding)
- Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2899-2905.
-
Source:
-
Zinc Activation Techniques
- Erdik, E. (1996). Organozinc Reagents in Organic Synthesis. CRC Press.
-
Source:
Sources
Application Note & Protocols: Optimal Reaction Conditions for Coupling 1-(2-Aminoethyl)cyclohexanol HCl
Abstract: 1-(2-Aminoethyl)cyclohexanol is a versatile bifunctional building block of significant interest in pharmaceutical research and drug development. Its structure, featuring a primary aliphatic amine and a tertiary cyclohexanol moiety, offers a valuable scaffold for introducing steric bulk and specific hydrogen bonding interactions. This document provides an in-depth technical guide on the two most prevalent and synthetically useful coupling reactions for the primary amine of its hydrochloride salt: amide bond formation and reductive amination. We will explore the underlying chemical principles, present validated step-by-step protocols, and discuss key optimization parameters to empower researchers to achieve high-yield, high-purity conjugations.
Foundational Principles for Coupling Reactions
Chemical Properties of the Starting Material
1-(2-Aminoethyl)cyclohexanol is typically supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life.[1] The primary amine is protonated, forming an ammonium salt. For the amine to act as a nucleophile in coupling reactions, it must be deprotonated to its free base form. This is typically achieved in situ by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N), or an inorganic base like sodium bicarbonate (NaHCO₃).[2] The choice of base and its stoichiometry are critical; typically, 1.0 to 2.5 equivalents are required to neutralize the HCl salt and any acid generated during the reaction.
Overview of Key Coupling Strategies
The primary amine of 1-(2-Aminoethyl)cyclohexanol is a potent nucleophile, enabling two major classes of transformations that are cornerstones of medicinal chemistry:
-
Amide Bond Formation: Acylation with a carboxylic acid to form a stable amide linkage. This is the most common method for linking this building block to other molecular fragments.
-
Reductive Amination: Reaction with an aldehyde or ketone to form a secondary amine, offering a flexible method for extending the carbon skeleton.[3]
The choice between these pathways depends entirely on the desired final structure and the available coupling partner.
Figure 1: Key synthetic pathways for 1-(2-Aminoethyl)cyclohexanol.
Amide Bond Formation: Protocols & Optimization
Amide coupling is the most frequently utilized reaction in drug discovery.[4] The process involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.
Mechanism and Reagent Selection
While numerous coupling reagents exist, the combination of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), with an additive like 1-Hydroxybenzotriazole (HOBt) remains a robust and widely used method.[5]
-
EDC (Carbodiimide): Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
HOBt (Additive): Reacts with the O-acylisourea to form an HOBt-active ester. This intermediate is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, leading to higher yields and purity.[4][5]
Figure 2: Mechanism of EDC/HOBt mediated amide coupling.
Protocol: Standard EDC/HOBt Coupling
This protocol describes the coupling of a generic carboxylic acid (1.0 equiv) with 1-(2-Aminoethyl)cyclohexanol HCl (1.1 equiv).
Materials:
-
1-(2-Aminoethyl)cyclohexanol HCl
-
Carboxylic Acid of interest
-
EDC (EDAC)
-
HOBt
-
DIPEA (Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aq. NaHCO₃, 1M HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 mmol, 1.0 equiv) and HOBt (1.2 mmol, 1.2 equiv).
-
Dissolve the solids in anhydrous DMF (5-10 mL).
-
Add EDC (1.2 mmol, 1.2 equiv) to the solution and stir at room temperature for 15-30 minutes. This is the pre-activation step.
-
In a separate flask, dissolve 1-(2-Aminoethyl)cyclohexanol HCl (1.1 mmol, 1.1 equiv) in a minimal amount of DMF. Add DIPEA (2.5 mmol, 2.5 equiv) to this solution to neutralize the HCl salt and liberate the free amine.
-
Add the free amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), 1M HCl (1x, if the product is base-stable), and finally brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Optimization Parameters for Amide Coupling
| Parameter | Options | Rationale & Expert Insights |
| Coupling Reagent | EDC/HOBt, HATU, HBTU, T3P | EDC/HOBt is cost-effective and its urea byproduct is water-soluble, simplifying workup.[6] HATU/HBTU are highly efficient uronium salts, often used for difficult or sterically hindered couplings, but are more expensive.[7][8] T3P is a powerful phosphonic anhydride reagent known for high yields and low racemization.[9] |
| Base | DIPEA, NMM, Et₃N | DIPEA (Hünig's base) is preferred due to its steric bulk, which makes it non-nucleophilic, preventing it from competing with the primary amine.[8] A minimum of 2.2 equivalents are needed: 1.1 to neutralize the HCl salt and 1.1 to neutralize the HOBt. |
| Solvent | DMF, NMP, DCM, CH₃CN | DMF and NMP are excellent polar aprotic solvents that solubilize most reactants. DCM is a good choice for less polar substrates and simplifies workup due to its volatility. Acetonitrile (CH₃CN) can also be effective.[4] |
| Temperature | 0 °C to Room Temp. | Starting the reaction at 0 °C, especially during the addition of the amine, can help control any exotherm and minimize potential side reactions. The reaction is typically allowed to warm to room temperature for completion. |
Reductive Amination: Protocols & Optimization
Reductive amination is a robust method for forming C-N bonds, converting a primary amine into a secondary amine via reaction with a carbonyl compound.[10]
Mechanism and Reagent Selection
The reaction proceeds in two stages, often in a single pot:
-
Imine Formation: The amine and carbonyl (aldehyde or ketone) reversibly condense to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic catalysis).[3]
-
Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine C=N double bond to a C-N single bond.
The key is to use a reducing agent that is mild enough not to reduce the starting carbonyl but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation due to its mildness and tolerance of weakly acidic conditions that favor imine formation.[3][10]
Figure 3: General mechanism for one-pot reductive amination.
Protocol: One-Pot Reductive Amination
This protocol describes the reaction of 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv) with a generic aldehyde or ketone (1.0-1.2 equiv).
Materials:
-
1-(2-Aminoethyl)cyclohexanol HCl
-
Aldehyde or Ketone of interest
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA or Triethylamine (Et₃N)
-
Anhydrous DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)
-
Acetic Acid (optional, catalytic)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask, add 1-(2-Aminoethyl)cyclohexanol HCl (1.0 mmol, 1.0 equiv) and the carbonyl compound (1.1 mmol, 1.1 equiv).
-
Dissolve the components in anhydrous DCE (10 mL).
-
Add Et₃N or DIPEA (1.1 mmol, 1.1 equiv) to neutralize the HCl salt. Stir for 10 minutes.
-
Optional: For slow-reacting ketones, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to facilitate imine formation.[10]
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by slow addition of saturated aq. NaHCO₃. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or other suitable methods.
Optimization Parameters for Reductive Amination
| Parameter | Options | Rationale & Expert Insights |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | NaBH(OAc)₃ is generally the reagent of choice for one-pot reactions due to its mildness and efficacy.[11] NaBH₃CN is also effective but is highly toxic and requires careful handling. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a very clean method but is not compatible with reducible functional groups (e.g., alkynes, some benzyl groups).[10][12] |
| Carbonyl Partner | Aldehydes, Ketones | Aldehydes are generally more electrophilic and react faster than ketones. Sterically hindered ketones may require longer reaction times, gentle heating, or the use of a Lewis acid catalyst like Ti(OiPr)₄.[10] |
| Solvent | DCE, THF, MeOH | DCE and THF are excellent, non-reactive solvents for this chemistry. Methanol (MeOH) can also be used, but it may compete in reducing the hydride agent; however, it can also accelerate imine formation. |
| pH Control | Acetic Acid | The reaction is typically self-catalyzing as acetic acid is released from NaBH(OAc)₃. For difficult substrates, adding a catalytic amount of glacial acetic acid can significantly accelerate the rate-limiting imine formation step.[10] |
Conclusion
1-(2-Aminoethyl)cyclohexanol HCl is a highly valuable synthetic intermediate whose utility is unlocked through straightforward but carefully optimized coupling reactions. By understanding the principles of amine neutralization, selecting the appropriate coupling or reductive amination reagents, and controlling key reaction parameters, researchers can efficiently incorporate this versatile scaffold into a wide array of complex molecules. The protocols and optimization tables provided herein serve as a robust starting point for developing reliable and high-yielding synthetic routes in drug discovery and chemical biology.
References
- Jadhav, G. et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Journal of the Serbian Chemical Society.
- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
- Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Wikipedia. (2024).
- ResearchGate. (n.d.). Peptide synthesis. Peptide coupling conditions: 1.5 equivalent of NaHCO3 was added for the reaction with HCl salt of amino acid ester.
- ResearchGate. (2024). Design and Synthesis of 1-(2-amino-1-(4-methoxyphenyl)ethyl) cyclohexanol Analogs as Potential Microbial Agents.
- Google Patents. (2004).
- Tavares, A. et al. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE.
- Synple Chem. (n.d.).
- Senthamarai, T. et al. (2020).
- Google Patents. (2016). CN105777419A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Organic Syntheses. (2019).
- Storer, R. I. et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society.
- Tradeindia. (n.d.). 1-[2-amino-1-(4-methoxyphenyl)
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Wünsch, B. et al. (2016).
- Puresynth. (n.d.). 1-[2-Amino-1-(4-Methoxyphenyl)Ethyl]Cyclohexanol Hydrochloride 98.0%(HPLC).
- Kotha, S. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
- Krische, M. J. et al. (2011). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters.
- Organic Syntheses. (2008).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2015). CN104326927A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)
- University of Dundee Research Portal. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads.
- HETEROCYCLES. (2019).
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
- 9. jpt.com [jpt.com]
- 10. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 1-(2-Aminoethyl)cyclohexanol HCl as a Bifunctional Linker in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the application of 1-(2-Aminoethyl)cyclohexanol hydrochloride as a versatile, non-cleavable linker molecule. While specific, documented uses of this compound as a linker are not prevalent in published literature, its inherent bifunctionality—possessing both a primary amine and a tertiary alcohol—presents significant potential for its use in conjugating molecules. This guide will detail the chemical properties of 1-(2-Aminoethyl)cyclohexanol, propose synthetic protocols for its use, and explain the chemical rationale behind these procedures. The protocols provided are based on established synthetic methodologies for analogous structures and are intended to serve as a foundational guide for its application.
Introduction to 1-(2-Aminoethyl)cyclohexanol
1-(2-Aminoethyl)cyclohexanol is a primary amino alcohol characterized by a cyclohexanol core substituted at the 1-position with an aminoethyl group[1]. The presence of both a hydroxyl and a primary amine functionality within the same molecule imparts unique chemical reactivity and the potential for diverse applications[1]. The cyclohexyl scaffold provides a degree of lipophilicity and conformational rigidity, while the amino and hydroxyl groups offer orthogonal sites for chemical modification[1]. It is commercially available as a research chemical, typically as its hydrochloride salt to improve stability and handling.
The key feature of this molecule is the presence of two distinct reactive centers: a nucleophilic primary amine and a sterically hindered tertiary alcohol. This allows for a two-step, directional linkage strategy where one part of a conjugate can be attached via the amine, and the other via the alcohol, or vice versa.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number (Free Base) | 39884-50-9 | [1] |
| CAS Number (HCl Salt) | 2155856-37-2 | |
| Appearance | Solid | |
| Storage | Refrigerator |
Conceptual Framework for Linker Application
The utility of 1-(2-Aminoethyl)cyclohexanol as a linker stems from the differential reactivity of its two functional groups. The primary amine is a potent nucleophile, readily participating in reactions like acylation, sulfonylation, and reductive amination. The tertiary alcohol, being sterically hindered, is significantly less reactive, allowing for selective reaction at the amine. Subsequent activation of the alcohol would be required for the second conjugation step, typically under harsher conditions, ensuring a controlled and stepwise synthesis of the final conjugate.
Caption: Conceptual workflow for using 1-(2-Aminoethyl)cyclohexanol as a linker.
Synthesis of 1-(2-Aminoethyl)cyclohexanol
For applications requiring a custom synthesis or for scaling up, 1-(2-Aminoethyl)cyclohexanol can be prepared from cyclohexanone. A proposed two-step synthesis is outlined below.[1]
Protocol 3.1: Synthesis of (1-Hydroxycyclohexyl)acetonitrile
This initial step involves the formation of a cyanohydrin from cyclohexanone.
Materials:
-
Cyclohexanone
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Acetic acid or another suitable acid
-
Diethyl ether or other suitable organic solvent
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve KCN in water in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the solution in an ice bath.
-
Slowly add cyclohexanone to the stirred cyanide solution.
-
From the dropping funnel, add acetic acid dropwise to the mixture while maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1-Hydroxycyclohexyl)acetonitrile.
Protocol 3.2: Reduction to 1-(2-Aminoethyl)cyclohexanol
The nitrile group of the intermediate is reduced to a primary amine.
Materials:
-
(1-Hydroxycyclohexyl)acetonitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂
-
Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; Methanol or Ethanol for catalytic hydrogenation
-
Water
-
Aqueous sodium hydroxide (NaOH)
Procedure (using LiAlH₄):
-
In a fume hood, suspend LiAlH₄ in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Dissolve (1-Hydroxycyclohexyl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-(2-Aminoethyl)cyclohexanol.
-
The product can be further purified by distillation under reduced pressure or by column chromatography.
// Nodes Cyclohexanone [label="Cyclohexanone", fillcolor="#F1F3F4"]; Cyanohydrin [label="(1-Hydroxycyclohexyl)acetonitrile", fillcolor="#FBBC05"]; FinalProduct [label="1-(2-Aminoethyl)cyclohexanol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cyclohexanone -> Cyanohydrin [label=" KCN, Acid\n(Cyanohydrin Formation) ", color="#4285F4"]; Cyanohydrin -> FinalProduct [label=" LiAlH₄ or H₂/Raney Ni\n(Nitrile Reduction) ", color="#EA4335"]; }
Caption: Proposed synthetic pathway to 1-(2-Aminoethyl)cyclohexanol.
Protocols for Linker Conjugation
The following protocols are exemplary and based on standard organic synthesis techniques. Optimization will be necessary based on the specific properties of the molecules to be conjugated.
Protocol 4.1: Amide Bond Formation via the Amino Group
This protocol describes the coupling of a carboxylic acid to the primary amine of the linker using carbodiimide chemistry.
Materials:
-
1-(2-Aminoethyl)cyclohexanol HCl
-
Carboxylic acid of interest (Molecule A)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF, add 1-(2-Aminoethyl)cyclohexanol HCl (1.1 equiv).
-
Add DIPEA (2.5 equiv) to neutralize the HCl salt and basify the reaction mixture.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC (1.2 equiv) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by flash column chromatography on silica gel.
Ether Bond Formation via the Tertiary Alcohol (Hypothetical)
Formation of an ether linkage with the tertiary alcohol is challenging due to steric hindrance and requires forcing conditions. A Williamson ether synthesis approach is proposed.
Materials:
-
The amide-linked intermediate from Protocol 4.1
-
Strong base (e.g., Sodium hydride (NaH))
-
Electrophile with a good leaving group (e.g., an alkyl halide or tosylate - Molecule B)
-
Anhydrous, polar aprotic solvent (e.g., THF or DMF)
Procedure:
-
In a fume hood, dissolve the amide-linked intermediate (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add NaH (1.5 equiv) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the alcohol.
-
Add the electrophile (Molecule B, 1.2 equiv) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS. This reaction may require prolonged heating (24-72 hours).
-
After completion, cool the reaction to 0°C and cautiously quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final conjugate by column chromatography.
Trustworthiness and Self-Validation
The protocols described are based on well-established and reliable chemical transformations.
-
Amide Coupling: The use of EDC/HOBt is a standard and robust method for forming amide bonds, minimizing side reactions and racemization if chiral centers are present. Reaction progress can be easily monitored by LC-MS by observing the consumption of starting materials and the appearance of the product mass.
-
Nitrile Reduction: Catalytic hydrogenation or reduction with LiAlH₄ are standard procedures for the synthesis of primary amines from nitriles. The success of the reaction can be verified by IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹) and NMR spectroscopy.
-
Ether Synthesis: The Williamson ether synthesis is a fundamental reaction. For a tertiary alcohol, the reaction is expected to be slow. Monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and temperature. The primary potential side reaction is elimination of the electrophile, which can be minimized by careful control of reaction conditions.
Conclusion
1-(2-Aminoethyl)cyclohexanol HCl is a commercially available bifunctional molecule with significant potential as a non-cleavable linker in the synthesis of chemical conjugates. Its primary amine allows for the straightforward formation of stable amide bonds under mild conditions. The sterically hindered tertiary alcohol provides an orthogonal site for a second conjugation, albeit under more forcing conditions. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the utility of this versatile building block in their synthetic endeavors.
References
- Chavan, S. P., et al. (2002). A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol.
-
PubChem. (n.d.). 1-(2-Aminoethyl)-n-boc-cyclohexylamine, HCl. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
Sources
Application Note: Reductive Amination Protocols for 1-(2-Aminoethyl)cyclohexanol Hydrochloride
[1]
Executive Summary
1-(2-Aminoethyl)cyclohexanol hydrochloride is a critical pharmacophore scaffold, most notably serving as the immediate precursor to the antidepressant Venlafaxine and its active metabolite, Desvenlafaxine.[1] Its unique structure—a primary amine tethered to a bulky, 1,1-disubstituted cyclohexanol ring—presents specific challenges in reductive alkylation, including steric hindrance and solubility management of the hydrochloride salt.
This guide provides two optimized protocols for reductive amination:
-
Method A (Sodium Triacetoxyborohydride): The "Gold Standard" for mild, chemoselective mono-alkylation with aldehydes and ketones.[1]
-
Method B (Eschweiler-Clarke/Formic Acid): The industrial standard for dimethylation (synthesis of Venlafaxine analogs).
Chemical Context & Mechanistic Considerations
The Substrate Challenge
The starting material is a primary amine hydrochloride salt. Two factors dictate the success of its derivatization:
-
The HCl Salt Form: The amine is protonated (
) and non-nucleophilic.[1] It must be "free-based" in situ to attack the carbonyl carbon. However, the reducing agent (STAB) requires a slightly acidic media to activate the imine. Balancing these pH requirements is critical. -
Steric Bulk: The tertiary alcohol at the C1 position of the cyclohexane ring creates significant steric bulk. While the amine is on an ethyl tether (reducing immediate steric clash), the overall lipophilicity and hydrogen-bonding capability of the tertiary -OH can influence solubility and intermediate stability.
Reaction Pathway Visualization
The following diagram illustrates the critical equilibrium steps required to convert the inactive salt into the reactive iminium species.
Figure 1: Mechanistic pathway for the reductive amination of amine salts.[1] Note the requirement for initial neutralization followed by acid-catalyzed dehydration.
Protocol A: Selective Mono-Alkylation (STAB Method)
Best for: Coupling with aldehydes or ketones to form secondary amines.[1] Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃].[2] Why: STAB is mild and reacts negligible with aldehydes/ketones, preventing the reduction of the starting carbonyl before the imine is formed.
Materials
-
Substrate: 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.0 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1] Note: DCE is preferred for reaction rate; THF is preferred for green chemistry compliance.
Step-by-Step Procedure
-
Preparation of Free Base (In Situ):
-
Charge a reaction vessel with 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv) and anhydrous DCE (0.2 M concentration).
-
Add DIPEA (1.0 equiv) and stir at room temperature for 15–30 minutes. The mixture may remain a suspension; this is acceptable.
-
Scientific Rationale: This step neutralizes the HCl, liberating the free amine (
) to act as a nucleophile.
-
-
Imine Formation:
-
Reduction:
-
Add STAB (1.5 equiv) in a single portion.
-
Stir at room temperature.
-
Monitoring: Monitor via TLC or LC-MS. Aldehyde reactions typically complete in 2–4 hours; ketones may require 12–24 hours.[1]
-
-
Quench & Workup:
Data Specification: Reagent Stoichiometry Table
| Component | Equiv. | Role | Critical Note |
| Amine HCl | 1.0 | Substrate | Must be dry; hygroscopic salts cause STAB decomposition.[1] |
| DIPEA | 1.0 | Neutralizer | Essential to liberate nucleophilic amine.[1] Do not exceed 1.2 eq (inhibits acid catalysis). |
| Carbonyl | 1.1-1.2 | Electrophile | Slight excess drives equilibrium to imine.[1] |
| STAB | 1.5 | Reductant | Moisture sensitive.[1][2] Use fresh bottle. |
| AcOH | 0-1.0 | Catalyst | Only required for ketones or unreactive aldehydes.[1] |
Protocol B: Dimethylation (Venlafaxine Synthesis Mode)
Best for: Synthesizing N,N-dimethyl tertiary amines (e.g., Venlafaxine).[1] Method: Eschweiler-Clarke Reaction (Formic Acid/Formaldehyde).[1] Why: Standard reductive amination with formaldehyde can be difficult to control (over-alkylation). The Eschweiler-Clarke method uses formic acid as the hydride source and is self-limiting to the tertiary amine.[1]
Step-by-Step Procedure
-
Mixing:
-
Dissolve 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv) in Formic Acid (88%, 5–10 equiv) and Water.
-
Add Formaldehyde (37% aq. solution, 2.2 – 3.0 equiv).
-
-
Reflux:
-
Workup:
-
Cool to 0°C.
-
Basify carefully with 50% NaOH or concentrated NH₄OH to pH > 12.
-
Extract with Ethyl Acetate or Chloroform.
-
Note: The tertiary amine product is lipophilic and extracts easily.
-
Troubleshooting & Decision Matrix
Common Issues
-
Low Conversion (Protocol A):
-
Cause: Incomplete neutralization of HCl salt.
-
Fix: Increase DIPEA to 1.2 equiv or pre-stir salt with base for 1 hour.
-
-
Gel Formation/Insolubility:
-
Cause: The amino-alcohol creates strong H-bond networks.[1]
-
Fix: Switch solvent to a DCM/MeOH (9:1) mixture (use NaBH₃CN instead of STAB if MeOH is used) or increase dilution.
-
-
Dialkylation (when Mono- is desired):
-
Cause: Reductant added too fast or aldehyde is too reactive.[1]
-
Fix: Use a stepwise approach: Form imine in MeOH (2 hrs), then add NaBH₄ at 0°C.
-
Reagent Selection Logic
The following decision tree assists in selecting the correct reducing agent based on the carbonyl type and desired outcome.
Figure 2: Decision matrix for selecting the optimal reductive amination conditions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][10][9][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[10][11] The Journal of Organic Chemistry.[9]
-
Thermo Fisher Scientific. (n.d.).[1] 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride Product Specifications.
-
Chavan, S. P., et al. (2004).[1] Simple and efficient method for the synthesis of Venlafaxine.[13]
-
BenchChem. (2025).[1][4] Application Notes and Protocols for Reductive Amination.
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.[2][4]
Sources
- 1. 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Simple and an efficient method for the synthesis of 1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol hydrochloride: (+/-) venlafaxine racemic mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimizing Reaction Environments for 1-(2-Aminoethyl)cyclohexanol HCl
Strategic Solvent Selection & Process Engineering Guide
Introduction & Molecule Analysis
1-(2-Aminoethyl)cyclohexanol Hydrochloride (CAS: 130198-05-9) is a critical gem-disubstituted building block, most notably serving as a key intermediate in the synthesis of SNRIs like Venlafaxine and Desvenlafaxine.[1][2][3]
Effective process development for this molecule requires navigating a dichotomy in its chemical nature:
-
The Salt Factor: As a hydrochloride salt, it exhibits high lattice energy and polarity, necessitating high-dielectric solvents for dissolution.[3]
-
The Reactivity Factor: The molecule contains a tertiary alcohol (sterically hindered, prone to acid-catalyzed dehydration) and a primary amine (nucleophilic upon neutralization).[3]
This guide provides a rational framework for solvent selection, moving beyond trial-and-error to mechanistic process design.
Solubility Profiling & Phase Behavior[3]
The solubility profile of this molecule changes drastically depending on its protonation state.[3] A common error in process design is attempting to run nucleophilic reactions on the HCl salt in non-polar media without a phase transfer catalyst or base.[3]
Table 1: Solubility Matrix & Application Suitability
| Solvent Class | Representative Solvents | Solubility (HCl Salt) | Solubility (Free Base) | Primary Application |
| Protic Polar | Water, Methanol, Ethanol | High (>100 mg/mL) | High | Recrystallization, Salt formation, Hydrolysis.[3] |
| Aprotic Polar | DMSO, DMF, DMAc | High | High | S_NAr reactions, Alkylations (homogenous). |
| Ethers | THF, 2-MeTHF, CPME | Low/Insoluble | Moderate/High | Grignard additions, Reductions.[3] Green alternative to chlorinated solvents.[3] |
| Chlorinated | DCM, Chloroform | Insoluble | High | Extractions, Acylations (Biphasic). |
| Hydrocarbons | Toluene, Heptane | Insoluble | Low/Moderate | Azeotropic drying, Dehydration reactions (Dean-Stark). |
Critical Insight: The tertiary hydroxyl group facilitates hydrogen bonding.[3] Even as a free base, the molecule is more hydrophilic than comparable mono-substituted cyclohexanes.[3]
Reaction-Specific Solvent Strategies
Selection must be dictated by the specific transformation intended.[3] Below is the decision logic for the three most common reaction pathways.
Pathway A: N-Functionalization (Alkylation/Acylation)[3]
-
Challenge: The amine is protonated (ammonium form) and non-nucleophilic.
-
Strategy: Use a Biphasic System (Schotten-Baumann conditions) or In Situ Neutralization .[3]
-
Recommended Solvent: 2-MeTHF or Ethyl Acetate (Green replacements for DCM).[3][4]
-
Mechanism: The organic solvent dissolves the electrophile (e.g., acid chloride), while an aqueous basic phase (NaOH/K2CO3) scavenges the HCl, liberating the amine at the interface.
Pathway B: Cyclization / Spiro-Formation[3]
-
Challenge: Often requires activating the alcohol or displacing a leaving group.[3]
-
Strategy: High-boiling non-polar solvents to drive equilibrium via water removal.[3]
-
Recommended Solvent: Toluene or Xylene .[3]
-
Mechanism: Dean-Stark distillation removes water generated during cyclization, driving the reaction to completion (Le Chatelier’s principle).[3]
Pathway C: Salt Formation / Purification[3]
-
Challenge: Removing impurities while crystallizing the product.
-
Strategy: Anti-solvent precipitation.[3]
-
Recommended System: IPA/EtOAc or MeOH/MTBE .[3]
-
Mechanism: Dissolve crude in minimal hot alcohol (IPA/MeOH), then slowly add the ester/ether (EtOAc/MTBE) to crash out the pure HCl salt.
Visualizing the Decision Logic
Figure 1: Decision tree for solvent selection based on the desired chemical transformation.[3]
Detailed Experimental Protocols
Protocol A: Green Biphasic N-Acylation (DCM-Free)
Replaces traditional DCM/Water systems with 2-MeTHF, reducing environmental impact while maintaining phase separation.[3]
Reagents:
-
1-(2-Aminoethyl)cyclohexanol HCl (1.0 eq)[3]
-
Acyl Chloride (1.1 eq)
-
2-Methyltetrahydrofuran (2-MeTHF) (10 V)[3]
-
2M NaOH (3.0 eq)
Procedure:
-
Dissolution: Charge the amino-alcohol HCl salt into the reactor. Add 2-MeTHF (5 V) and water (5 V). Stir until dissolved.
-
Neutralization: Add 2M NaOH dropwise at 0–5°C. Monitor pH; ensure pH > 10 to liberate the free amine.
-
Reaction: Dissolve the Acyl Chloride in the remaining 2-MeTHF (5 V). Add this solution dropwise to the reactor, maintaining temperature < 10°C.
-
Why: The biphasic nature protects the tertiary alcohol from side reactions while the amine reacts at the interface.[3]
-
-
Workup: Separate phases. Wash the organic layer with brine.[3] Dry over Na2SO4.[3][5]
-
Isolation: Concentrate the organic layer to obtain the N-acylated free base.[3]
Protocol B: Free-Base Isolation (Pre-requisite for Anhydrous Reactions)
Essential when strictly anhydrous conditions are required (e.g., using organolithiums).[3]
Procedure:
-
Suspend 1-(2-Aminoethyl)cyclohexanol HCl in Isopropyl Acetate (IPAc) (10 mL/g).
-
Add 25% aq.[3] K2CO3 (3.0 eq) and stir vigorously for 30 minutes.
-
Separate layers.[3] Extract aqueous layer once with IPAc.[3]
-
Critical Step: Azeotropically dry the combined IPAc layer.[3] (IPAc forms an azeotrope with water at 89°C).[3]
-
Filter off any precipitated inorganic salts.[3] The filtrate contains the dry free base.[3]
Green Chemistry & Safety Considerations
Regulatory pressure (REACH, EPA) is restricting the use of traditional solvents.
| Traditional Solvent | Hazard | Recommended Replacement | Benefit |
| Dichloromethane (DCM) | Carcinogen, Volatile | 2-MeTHF or Ethyl Acetate | Bio-derived options available; cleaner phase separation.[3][6] |
| DMF / NMP | Reprotoxic | DMSO or CPME | CPME resists peroxide formation and allows azeotropic drying.[3] |
| Diethyl Ether | Flammable, Peroxides | MTBE or CPME | Higher flash points, lower peroxide risk.[3] |
Safety Note: When neutralizing the HCl salt on a large scale, the exotherm can be significant. Always add base slowly with active cooling.[3]
References
-
Venlafaxine Synthesis Pathways: Methods for the synthesis of Venlafaxine and intermediates.[3] (Related structural analogs and solvent systems).[3][4][7][8]
-
Source:[3]
-
-
Green Solvent Selection Guide:Evaluation of alternative solvents in common amide coupling reactions.
-
Source:
-
-
Amino Alcohol Solubility Principles:The Solubility of Amino Acids and deriv
-
Source:[3]
-
-
Cyclization Protocols: One-Pot Preparation of Cyclic Amines from Amino Alcohols.[3]
-
Source:
-
-
General Properties: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl (Analogous Venlafaxine Intermediate).[3]
-
Source:
-
Sources
- 1. 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride (Venlafaxine Intermediate) Online | 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride (Venlafaxine Intermediate) Manufacturer and Suppliers [scimplify.com]
- 2. 1-[2-AMINO-1-(4-METHOXYPHENYL) ETHYL] CYCLOHEXANOL HCL – CHEM-IS-TRY Inc [chem-is-try.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 5. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 6. Dichloromethane Substitute: Sustainable Solvent Options [elchemy.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents [patents.google.com]
Application Note: Storage and Handling Requirements for 1-(2-Aminoethyl)cyclohexanol Hydrochloride
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes technical accuracy, safety, and reproducibility.
Abstract
This guide outlines the critical storage, handling, and stability protocols for 1-(2-Aminoethyl)cyclohexanol hydrochloride (CAS: 39884-50-9 [Free Base Ref]). As a primary amine hydrochloride salt featuring a tertiary alcohol, this compound serves as a vital building block in medicinal chemistry (e.g., analgesic analogs). However, its physicochemical profile—specifically its hygroscopicity and potential for acid-catalyzed dehydration —demands rigorous environmental control. This document provides a self-validating workflow to prevent stoichiometric errors and chemical degradation.
Chemical Identity & Critical Distinction
WARNING: Do not confuse this compound with the "Venlafaxine Intermediate" (1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol HCl). They share structural similarities but possess distinct molecular weights and solubility profiles.
| Feature | Target Compound | Common Confounder |
| Name | 1-(2-Aminoethyl)cyclohexanol HCl | Venlafaxine Intermediate HCl |
| Structure | Cyclohexyl ring, 1-OH, 1-Ethylamine | Cyclohexyl ring, 1-OH, 1-Ethylamine w/ Phenyl group |
| Mol.[1] Weight | ~179.7 g/mol (HCl salt) | ~285.8 g/mol |
| Critical Risk | High Hygroscopicity | Moderate Hygroscopicity |
Physicochemical Profile & Hazards
Understanding the "Why" behind the protocols:
-
Hygroscopicity: Like most aliphatic amine hydrochlorides, the lattice energy is high, but the polar ionic headgroup (
) avidly coordinates atmospheric water. Consequence: Rapid weight gain leads to incorrect molar dosing in synthesis. -
Thermal Instability: The tertiary alcohol at position 1 is susceptible to elimination (dehydration) to form the endocyclic or exocyclic alkene, particularly under acidic conditions at elevated temperatures.
-
Solubility: Highly soluble in water, methanol, and DMSO. Poorly soluble in non-polar solvents (Hexanes, Et₂O).
Storage Protocol: The "Dry Chain"
Objective: Maintain water content
Environmental Controls[2]
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Reasoning: Low temperature slows kinetic degradation pathways (oxidation/elimination).
-
-
Atmosphere: Inert gas (Argon or Nitrogen) backfill is mandatory after every use.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.
Storage Logic Workflow (Visualization)
Figure 1: Decision tree for receiving and storing hygroscopic amine salts.
Handling & Weighing Protocol
Objective: Minimize exposure to ambient humidity during transfer.
Pre-Handling Preparation
-
Equilibration: Allow the refrigerated vial to warm to Room Temperature (20-25°C) inside a desiccator before opening.
-
Why? Opening a cold vial in humid air causes immediate condensation on the powder, ruining the batch.
-
-
PPE: Nitrile gloves, lab coat, safety glasses. (Standard GHS: H315, H319).[2][3]
Weighing Methodologies
Choose the method based on the precision required.
Method A: The "Glove Bag" (High Precision / Long Storage)
Recommended for analytical standards or large synthesis batches.
-
Place balance, spatula, and source vial inside an inflatable glove bag or glove box.
-
Purge with dry Nitrogen/Argon (
RH). -
Weigh directly into the reaction vessel.
-
Seal all containers before removing from the inert atmosphere.
Method B: The "Difference Weighing" (Routine Synthesis)
Recommended for general bench work.
-
Tare a capped weighing vial containing the approximate amount of solid needed.
-
Quickly transfer solid to the reaction flask.
-
Reweigh the capped vial.
-
Calculate mass delivered:
.-
Advantage: The source solid is never exposed to the balance reading time; only the transfer time counts.
-
Handling Workflow (Visualization)
Figure 2: Cyclic workflow for handling hygroscopic reagents to maintain shelf-life.
Solubilization & Stability in Solution
Once dissolved, the handling requirements change.
| Solvent | Solubility | Stability | Notes |
| Water | High | High (pH < 7) | Stable as salt. Free base may precipitate at pH > 9. |
| Methanol | High | Moderate | Good for transfer; avoid prolonged storage (transesterification risk negligible but possible). |
| DMSO | High | High | Ideal for biological stock solutions. Freeze at -20°C. |
| Ether | Insoluble | N/A | Used to precipitate the salt from reaction mixtures. |
Protocol for Stock Solution:
-
Dissolve powder in DMSO to achieve 10-50 mM concentration.
-
Aliquot into single-use vials (avoid freeze-thaw cycles).
-
Store at -20°C. Stability: >6 months.
Quality Control & Troubleshooting
If the powder appears "clumpy" or "wet," it has absorbed moisture.[4]
Verification Steps:
-
Visual Inspection: Free-flowing white powder = Good. Caked/translucent solid = Wet.
-
Melting Point: Determine MP. A depressed or broad range (e.g., >2°C spread) indicates impurities or solvates.
-
H-NMR (D₂O): Check for the integrity of the ethyl chain and cyclohexyl ring protons. Ensure no alkene peaks (5.5 - 6.0 ppm) are visible, which would indicate elimination degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39884-50-9. Retrieved from [Link]
Sources
- 1. 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride (Venlafaxine Intermediate) Online | 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride (Venlafaxine Intermediate) Manufacturer and Suppliers [scimplify.com]
- 2. aksci.com [aksci.com]
- 3. Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)- | C6H14ClNO | CID 12228412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Functionalization of 1-(2-Aminoethyl)cyclohexanol Scaffolds
Executive Summary
This guide details the microwave-assisted derivatization of 1-(2-Aminoethyl)cyclohexanol hydrochloride , a critical gem-disubstituted amino-alcohol scaffold. While traditionally known as the core pharmacophore for SNRI antidepressants (e.g., Venlafaxine), this scaffold presents unique synthetic challenges due to the steric bulk of the cyclohexane ring and the presence of a tertiary alcohol prone to acid-catalyzed dehydration.
We present two validated protocols that leverage the microwave effect (rapid volumetric heating and superheating) to overcome these kinetic barriers:
-
Rapid N-Methylation (Eschweiler-Clarke): Reducing reaction times from 20 hours to 25 minutes.
-
Amide Library Generation: A high-throughput compatible method for coupling sterically hindered amines.
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9]
The Challenge: Gem-Disubstitution & Sterics
The target molecule contains a quaternary carbon at the 1-position of the cyclohexane ring. This creates significant steric hindrance for nucleophilic attacks by the adjacent amine, particularly in intermolecular reactions. Furthermore, the tertiary alcohol is susceptible to elimination (dehydration) to form the corresponding alkene under strong acidic heating, a common side reaction in thermal reflux.
The Microwave Solution
Microwave irradiation offers two distinct advantages for this scaffold:
-
Kinetic Acceleration: High temperatures (100–140 °C) can be reached instantly, providing the activation energy to overcome the steric barrier of the gem-disubstituted center without prolonged exposure to acidic conditions that favor dehydration.
-
Solvent Superheating: In sealed vessels, solvents can be heated 20–50 °C above their atmospheric boiling points, significantly increasing the rate of the rate-determining step (often the hydride transfer in reductive amination).
Mechanism: Microwave-Assisted Eschweiler-Clarke
The methylation proceeds via an iminium ion intermediate.[1] The microwave energy accelerates the formation of the oxazine intermediate and the subsequent decarboxylative reduction.
Figure 1: Mechanistic pathway for the microwave-assisted Eschweiler-Clarke methylation. The rate-limiting hydride shift is significantly accelerated by MW irradiation.
Validated Protocols
Protocol A: Rapid N,N-Dimethylation (Venlafaxine Analog Synthesis)
Target: Conversion of primary amine to tertiary dimethylamine.
Reagents:
-
Substrate: 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv)
-
Formaldehyde (37% aq. solution, 5.0 equiv)
-
Formic Acid (88% or 98%, 5.0 equiv)
-
Solvent: H2O (or 1:1 H2O/Dioxane for solubility)
-
Base: NaOH (1.0 equiv, for initial neutralization)
Step-by-Step Methodology:
-
Neutralization (Critical): Dissolve the HCl salt in a minimum amount of water. Add 1.0 equivalent of 1M NaOH. Note: Failure to neutralize the salt prevents the initial nucleophilic attack on formaldehyde.
-
Loading: Transfer the free base mixture into a 10 mL or 30 mL microwave-transparent pressure vial (borosilicate glass).
-
Reagent Addition: Add Formaldehyde solution followed by Formic Acid.[2] Cap the vial with a Teflon/Silicon septum.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2:00 min
-
Hold Time: 20:00 min
-
Pressure Limit: 250 psi (17 bar)
-
Stirring: High
-
-
Workup:
-
Cool to <50 °C.
-
Basify to pH 12 using 4M NaOH (ice bath cooling recommended).
-
Extract with Ethyl Acetate (3x).
-
Wash organics with brine, dry over MgSO4, and concentrate.
-
Data Comparison:
| Parameter | Conventional Thermal Reflux | Microwave Protocol |
| Temperature | 95–100 °C | 120 °C |
| Time | 18–24 Hours | 25 Minutes |
| Yield | 65–75% | 88–92% |
| Purity (HPLC) | ~90% (Dehydration impurities) | >98% |
Protocol B: Amide Coupling for Library Generation
Target: Acylation of the amine with various carboxylic acids.
Reagents:
-
Substrate: 1-(2-Aminoethyl)cyclohexanol HCl (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Methodology:
-
Pre-activation: In a microwave vial, dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2 minutes at room temperature.
-
Amine Addition: Add the amine HCl salt and the remaining 2.0 equiv of DIPEA.
-
Irradiation:
-
Temperature: 75 °C
-
Hold Time: 10:00 min
-
Power: Dynamic (Max 50W to prevent thermal runaway)
-
-
Purification: The reaction mixture can often be injected directly onto a semi-prep HPLC or passed through a SCX (Strong Cation Exchange) cartridge to capture the product, washing away excess acid and coupling reagents.
Experimental Workflow & Decision Tree
To ensure reproducibility, follow this logic flow when selecting conditions.
Figure 2: Decision tree for selecting reaction parameters based on the desired functional group transformation.
Safety & Troubleshooting
Pressure Management
The Eschweiler-Clarke reaction generates CO2 gas as a byproduct.
-
Risk: Rapid CO2 evolution can exceed vessel pressure limits.
-
Mitigation: Do not fill vessels >50% volume. Use a programmed pressure cutoff (e.g., 250 psi). If the pressure spikes, the microwave should automatically stop heating.
Salt Neutralization
A common failure mode is using the HCl salt directly in the reductive amination without sufficient base. The amine must be free to attack the formaldehyde. If yields are low (<20%), check the pH of the initial mixture; it must be basic (pH >9) before adding the acid/aldehyde mixture, or simply perform a free-basing extraction prior to the reaction.
Thermal Instability
While the microwave reduces dehydration risk, temperatures >140 °C will promote the elimination of the tertiary alcohol. Stick to the validated 120 °C ceiling.
References
-
Microwave-Assisted Reductive Amination (General Theory): Loupy, A., et al. "Microwave-assisted reductive amination." Tetrahedron Letters, 1996.[3]
-
Venlafaxine Synthesis (Thermal Baseline): Yardley, J. P., et al. "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry, 1990.
-
Eschweiler-Clarke Mechanism & Optimization: Iridium-Catalyzed vs Traditional Formic Acid methods. Organic Chemistry Portal.
-
Microwave Peptide/Amide Coupling: Collins, J. M. "Microwave-Enhanced Synthesis of Peptides and Peptidomimetics." Journal of the American Chemical Society.[4]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(2-Aminoethyl)cyclohexanol Hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale behind each step, enabling you to overcome common challenges and ensure the highest purity for your preparations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Question: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic pathway. Given that a common synthesis involves the reduction of a nitrile precursor like 1-(cyanomethyl)cyclohexanol, you should anticipate the following classes of impurities[1][2][3]:
-
Unreacted Starting Materials & Intermediates: Residual amounts of cyclohexanone or the nitrile intermediate, 1-(cyanomethyl)cyclohexanol, may be present.
-
By-products of Reduction: Incomplete reduction can leave traces of the corresponding imine[4]. Side reactions during nitrile hydrogenation may also generate secondary amines or other undesired products.
-
Inorganic Salts: The formation of the hydrochloride salt, especially if using aqueous HCl, can introduce inorganic salts like sodium chloride (NaCl) into your crude product[5]. These are often a primary source of purification challenges.
-
Residual Solvents: Solvents used during the synthesis or workup (e.g., methanol, ethanol, THF, ethyl acetate) can be carried over.[6]
Question: What is the most effective primary purification technique for this compound?
Answer: For a crystalline solid like this compound, recrystallization is the most effective and scalable primary purification method.[7][8] The technique leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures.[9] Its high polarity and salt character make it an excellent candidate for purification via recrystallization from polar protic solvents.
Question: How do I choose the right solvent for recrystallization?
Answer: The cardinal rule of solvent selection is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[7] For a polar amine hydrochloride, your best candidates will be polar solvents.
Causality: The "like dissolves like" principle dictates that polar compounds dissolve best in polar solvents. The hydrochloride salt structure is ionic and capable of strong hydrogen bonding, favoring interaction with protic solvents like alcohols or water.
A systematic screening process is recommended:
-
Place a small amount of your crude material in a test tube.
-
Add a few drops of a candidate solvent and observe solubility at room temperature.
-
If insoluble, gently heat the mixture to the solvent's boiling point.[10]
-
If it dissolves completely, allow it to cool slowly to room temperature and then in an ice bath.
-
The ideal solvent will show minimal solubility at room temperature, complete solubility when hot, and produce a high yield of crystals upon cooling.[7]
| Solvent Candidate | Polarity | Boiling Point (°C) | Rationale & Potential Issues |
| Isopropanol (IPA) | Polar Protic | 82 | Excellent choice. Often provides good solubility differential. Less volatile than ethanol/methanol. |
| Ethanol (EtOH) | Polar Protic | 78 | Good general-purpose solvent for amine salts. May retain some water.[7] |
| Methanol (MeOH) | Polar Protic | 65 | High solvency, may require a co-solvent (anti-solvent) to reduce solubility for crystallization. Low boiling point can make handling difficult.[7] |
| Water | Very Polar Protic | 100 | High solubility may result in low recovery unless used as part of a two-solvent system. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective, particularly for removing less polar impurities. |
| Acetone | Polar Aprotic | 56 | Often used as an anti-solvent or for washing crystals due to its lower boiling point and ability to precipitate polar salts.[7] |
Question: When should I consider column chromatography?
Answer: Column chromatography is a powerful secondary purification technique, best employed when recrystallization fails to remove impurities with similar solubility profiles to your target compound.[11][12] For this compound, which is highly polar, specific chromatographic techniques are required.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for highly polar compounds that show little or no retention in reversed-phase chromatography.[13][14]
-
Reversed-Phase Chromatography (e.g., C18): While challenging for very polar compounds, it can be made effective by using highly aqueous mobile phases or ion-pairing reagents.[15]
-
Normal-Phase Chromatography (Silica Gel): This can be used, but the high polarity of the amino alcohol hydrochloride will lead to very strong adsorption on the acidic silica surface, causing poor elution and peak tailing. It is generally not the first choice unless the free base form is being purified.[16]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your purification workflow.
Workflow: General Purification Strategy
Caption: General purification and analysis workflow.
Issue 1: During recrystallization, my product "oils out" instead of forming crystals.
-
Causality: Oiling out occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common with compounds that have relatively low melting points or when the solution cools too rapidly. The oil is essentially liquid solute, which often traps impurities.
-
Solution 1 (Add More Solvent): The most common cause is using too little solvent, creating a saturated solution at a temperature above the compound's melting point. Add more hot solvent until the oil completely dissolves to form a clear solution. Proceed with slow cooling.
-
Solution 2 (Lower the Temperature): If using a solvent pair, you may have added too much anti-solvent. Add more of the primary "good" solvent to redissolve the oil, then re-cool the solution much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Solution 3 (Induce Crystallization): If crystals are reluctant to form from a clear solution, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous pure batch. This provides a nucleation site for crystal growth.
Issue 2: My final product contains inorganic salts (e.g., NaCl).
-
Causality: This impurity arises from using aqueous acid (like HCl) during the salt formation or workup, followed by neutralization with a sodium-containing base (like NaOH or NaHCO₃).[5]
-
Solution 1 (Solvent Selection): Recrystallize from a solvent in which your organic hydrochloride salt is soluble but the inorganic salt is not. Anhydrous ethanol or isopropanol are excellent choices. Sodium chloride has very low solubility in these alcohols and will precipitate out or can be removed during the initial hot gravity filtration step.
-
Solution 2 (Workup Modification): Before forming the salt, ensure your free base is isolated and free of aqueous contaminants. An alternative is to form the hydrochloride salt using a solution of HCl gas in an organic solvent (e.g., HCl in isopropanol or diethyl ether), which avoids introducing water and inorganic salts altogether.[5]
Issue 3: My NMR/HPLC analysis shows that recrystallization failed to remove a key impurity.
-
Causality: The impurity has a solubility profile that is very similar to your desired product in the chosen recrystallization solvent.
-
Solution 1 (Change Solvent System): A different solvent or a two-solvent system may provide the necessary difference in solubility to separate the compounds. Experiment with solvents of different polarities.
-
Solution 2 (Column Chromatography): This is the ideal scenario for employing column chromatography. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase, a different principle than solubility.[12][16] This allows for the separation of structurally similar molecules. Refer to the protocol below for a preparative HPLC approach.
Issue 4: The yield from my recrystallization is very low.
-
Causality: Several factors can lead to poor recovery:
-
Using too much solvent.[10]
-
Cooling the solution too quickly, which traps smaller crystals that can be lost during filtration.
-
Washing the collected crystals with a solvent that is not ice-cold, causing the product to redissolve.
-
The compound has significant solubility in the cold solvent.
-
-
Solution:
-
If too much solvent was used, concentrate the mother liquor (the solution remaining after filtration) by boiling off some solvent and cool it again to obtain a second crop of crystals.[7]
-
Always allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[10]
-
If solubility in the cold is still too high, a different solvent system is required.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is the primary method for purifying this compound.
Workflow: Single-Solvent Recrystallization
Caption: Step-by-step single-solvent recrystallization process.
Methodology:
-
Dissolve the Crude Solid: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., isopropanol) to its boiling point. Add the hot solvent portion-wise to the crude material while heating until the solid just dissolves.[7] Use the minimum amount of hot solvent necessary to create a saturated solution.[10]
-
Hot Gravity Filtration (if necessary): If you observe insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[7]
-
Cooling and Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash and Dry: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.[10] Allow the crystals to air dry on the filter for a few minutes before transferring them to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the final product. Method development and validation are crucial for regulatory filings.[17]
Methodology:
-
System: An HPLC or UHPLC system with UV detection is suitable. For trace-level impurity analysis, coupling to a mass spectrometer (LC-MS) is recommended.[13][18]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.[19]
-
Mobile Phase: Due to the compound's polarity, a highly aqueous mobile phase is needed.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient might be:
-
Start with 5% B for 2-3 minutes.
-
Ramp to 95% B over 10-15 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to 5% B and re-equilibrate.
-
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is appropriate as the molecule lacks a strong chromophore.
-
Sample Preparation: Prepare a sample solution of the purified solid in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
References
-
University of Toronto. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
University of Windsor. (n.d.). Experiment 2: Recrystallization. Department of Chemistry and Biochemistry. Available at: [Link]
-
University of Guelph. (n.d.). Separation and Detection of Amino Acids. Course BIOC*2580. Available at: [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Department of Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Available at: [Link]
- Google Patents. (2002). A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol. Patent 1238965.
-
LCGC. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2023). How can I neutralize amine hydrochlorides? Available at: [Link]
- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.
- Google Patents. (n.d.). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Available at: [Link]
-
SpringerLink. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Journal of the Indian Chemical Society. Available at: [Link]
-
Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
Scribd. (n.d.). Amino Acid Separation via Chromatography. Available at: [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A process for the preparation of 1-(2-dimethylamino-(4-methoxyphenyl)-ethyl)cyclohexanol - Patent 1238965 [data.epo.org]
- 3. CN104177268A - Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. mt.com [mt.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. Home Page [chem.ualberta.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. column-chromatography.com [column-chromatography.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. azolifesciences.com [azolifesciences.com]
- 15. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ajrconline.org [ajrconline.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Optimizing pH conditions for 1-(2-Aminoethyl)cyclohexanol hydrochloride extraction
Technical Support Center: 1-(2-Aminoethyl)cyclohexanol Hydrochloride Extraction
Executive Summary
The extraction of 1-(2-Aminoethyl)cyclohexanol (CAS: 39884-50-9) from its hydrochloride salt requires precise pH manipulation due to its bifunctional nature.[1] It contains a basic primary amine (pKa ~10.5) and a polar tertiary hydroxyl group .[1]
Many researchers experience low yields because they underestimate the pKa of the aliphatic amine, stopping basification at pH 10 (where ~25% of the molecule remains protonated and water-soluble). This guide details the thermodynamic requirements for quantitative recovery (>98%) and provides troubleshooting for common phase-separation issues.
Part 1: Core Concepts & Thermodynamics
To optimize extraction, we must apply the Henderson-Hasselbalch equation to the amine functionality.[2]
[1]-
The Target: We need the Free Base (neutral form) to drive the molecule into the organic phase.
-
The Constant: The pKa of the primary amine on the ethyl chain is approximately 10.5 .
-
The Reality:
-
At pH 10.5 (50% protonated): Half your product stays in the water.
-
At pH 11.5 (90% free base): 10% loss is still possible.
-
At pH 12.5 (>99% free base): Quantitative extraction is thermodynamically favored.[1]
-
Key Takeaway: You must drive the pH to ≥ 12.5 to ensure the equilibrium shifts almost entirely to the lipophilic free base.
Part 2: Troubleshooting Guide (Q&A)
Q1: I adjusted the pH to 10 using Sodium Carbonate ( ), but my recovery is only 60%. Why?
A: Sodium carbonate is a weak base with a pH ceiling around 11 in concentrated solutions, often buffering lower in practice.[2] At pH 10-11, a significant portion of 1-(2-Aminoethyl)cyclohexanol remains as the protonated ammonium species (
-
Solution: Switch to a stronger base like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) . You need a base capable of driving the pH well past 12.
Q2: I am seeing a "rag layer" or emulsion between my aqueous and organic phases. How do I fix this?
A: Amino-alcohols are surfactants; they have a polar head (amine/alcohol) and a lipophilic body (cyclohexane ring), which stabilizes emulsions.[1]
-
Immediate Fix:
-
Prevention: Avoid vigorous shaking. Use gentle inversion (rocking) for 2-3 minutes.
Q3: Which solvent should I use: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A:
-
Dichloromethane (DCM): Recommended. It has a higher extraction efficiency for polar amines.[1] However, it is denser than water (bottom layer), which can complicate separation if not careful.[2]
-
Ethyl Acetate (EtOAc): Acceptable, but 1-(2-Aminoethyl)cyclohexanol has a tertiary hydroxyl group that increases water solubility.[1][2] If using EtOAc, you must perform 3-4 extractions to match the efficiency of 2 extractions with DCM.
Q4: Will using NaOH damage the molecule?
A: No. The molecule contains a tertiary alcohol , which is resistant to elimination (dehydration) under basic conditions.[2] Dehydration of tertiary alcohols typically occurs in acidic environments. Short-term exposure to pH 12-13 at room temperature is chemically safe for this scaffold.
Part 3: Optimized Experimental Protocol
Objective: Convert 1-(2-Aminoethyl)cyclohexanol HCl to its free base and extract into DCM.
Materials
-
Base: 2M or 5M NaOH solution
-
Solvent: Dichloromethane (DCM)
-
Wash: Saturated Brine (NaCl)[1]
-
Drying Agent: Anhydrous Sodium Sulfate (
)[1]
Workflow Steps
-
Dissolution: Dissolve the HCl salt in minimal distilled water (approx. 10 mL per gram of salt).
-
Basification (The Critical Step):
-
Place the beaker in an ice bath (neutralization is exothermic).
-
Slowly add NaOH solution while monitoring with a calibrated pH meter.
-
Target: Continue addition until pH stabilizes between 12.5 and 13.0 .
-
Note: The solution may become cloudy as the free base oils out. This is a good sign.
-
-
Extraction:
-
Transfer to a separatory funnel.
-
Add DCM (volume ratio 1:1 relative to aqueous phase).
-
Shake gently for 2 minutes; vent frequently.
-
Allow phases to separate. Collect the lower organic layer.
-
Repeat extraction 2 more times with fresh DCM.
-
-
Washing: Combine organic extracts and wash once with a small volume of brine (to remove entrained water/base).
-
Drying & Concentration:
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (Rotavap).
-
Result: Colorless to pale yellow viscous oil (Free Base).
-
Part 4: Process Visualization
The following diagram illustrates the chemical species transformation and the extraction logic.
Caption: Workflow logic for converting the hydrophilic salt to the lipophilic free base using pH manipulation.
Part 5: Data Summary
Table 1: Theoretical Recovery vs. pH (Based on pKa ~10.5 for primary aliphatic amine)
| pH Condition | Species Distribution (Protonated : Neutral) | Predicted Recovery (Organic Phase) |
| pH 9.0 | 97% : 3% | < 5% (Fail) |
| pH 10.5 | 50% : 50% | ~50% (Poor) |
| pH 11.5 | 9% : 91% | ~85-90% (Acceptable) |
| pH 12.5 | < 1% : > 99% | > 98% (Optimal) |
References
-
ChemicalBook. (2025).[1] 1-(2-Amino-ethyl)-cyclohexanol Properties and Suppliers. Retrieved from
-
LibreTexts Chemistry. (2020).[1] Acidity and Basicity of Amines. Retrieved from [1]
-
Google Patents. (2014). Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate (CN104326927A).[1] Retrieved from
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from
Sources
Minimizing side reactions when using 1-(2-Aminoethyl)cyclohexanol hydrochloride
Topic: Minimizing Side Reactions & Impurity Profiling
Reference ID: TS-ACH-001 | Version: 2.4 | Status: Active
Introduction: The Stability Paradox
Welcome to the Technical Support Hub for 1-(2-Aminoethyl)cyclohexanol hydrochloride (CAS: 22990-92-7 / Related Venlafaxine Intermediates).
As a researcher, you are likely utilizing this compound as a core scaffold for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) synthesis, specifically Venlafaxine. The molecule presents a classic "stability paradox": while the cyclohexane ring provides structural rigidity, the tertiary alcohol at the C1 position is thermodynamically prone to elimination, and the primary amine is a kinetic hotspot for oxidative degradation and nucleophilic scrambling.
This guide moves beyond standard SDS data to address the causality of failure modes—specifically acid-catalyzed dehydration and thermal degradation—and provides self-validating protocols to prevent them.
Module 1: The Dehydration Dilemma (The "Ene" Impurity)
The most persistent side reaction is the formation of 1-(2-aminoethyl)cyclohex-1-ene . This is an acid-catalyzed E1 elimination reaction.[1] Because your starting material is a hydrochloride salt, it inherently carries the acidic proton required to catalyze its own dehydration if thermal thresholds are crossed.
The Mechanism (Why it fails)
The tertiary hydroxyl group is protonated by the system's acidity (or the HCl counter-ion at high temps), converting -OH into -OH₂+ (a good leaving group). The loss of water creates a tertiary carbocation, which is then stabilized by removing a proton from the adjacent carbon, forming the double bond (the alkene).[2][3]
Visualizing the Failure Mode
Figure 1: The E1 Elimination pathway. Note that the carbocation formation is the rate-determining step, accelerated by heat and polar protic solvents.
Troubleshooting & Prevention
| Variable | Critical Threshold | Actionable Protocol |
| Temperature | > 60°C | Never heat the HCl salt in solution without buffering. If drying the solid salt, use vacuum at <45°C. |
| pH (Workup) | < 3.0 | During acidification steps, avoid dropping pH below 3.0 for extended periods. |
| Solvent | Protic | Avoid boiling in water or alcohols. Use a biphasic system (DCM/Water) or aprotic solvents (THF) for reactions to suppress carbocation stability. |
Module 2: Critical Protocol – Safe Neutralization (Free-Basing)
Most synthetic routes require converting the stable HCl salt into the reactive free base. This is the highest risk step for generating impurities. The neutralization is exothermic; if the temperature spikes, the locally generated free base can undergo intramolecular cyclization or dehydration.
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 eq of 1-(2-Aminoethyl)cyclohexanol HCl in DCM (Dichloromethane) (10 volumes).
-
Thermal Control: Cool the solution to 0–5°C using an ice/salt bath. Do not skip this step.
-
Base Addition: Slowly add 1.1 eq of 2M NaOH or saturated NaHCO₃.
-
Critical Check: Monitor internal temperature.[4] Rate of addition must ensure Temp < 10°C.
-
-
Phase Separation: Separate the organic layer immediately.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ as it is slightly acidic (Lewis acid) and can promote micro-dehydration on the surface.
-
Concentration: Evaporate solvent under reduced pressure at < 30°C .
Pro-Tip: If the free base appears as an oil, use it immediately. Tertiary amino-alcohols are prone to air oxidation (N-oxide formation) and hygroscopic water absorption upon standing.
Module 3: Impurity Profiling & Diagnostics
When analyzing your reaction mixture via HPLC or GC, use this table to identify peaks relative to the main product.
| Impurity Type | Relative Retention Time (RRT) | Root Cause | Solution |
| "Ene" Impurity (Dehydrated) | ~1.2 - 1.3 (Non-polar) | Acidic workup + Heat; Drying salt at high temp. | Lower drying temp; buffer aqueous phases. |
| N-Oxide | ~0.4 - 0.6 (Polar) | Exposure of free base to air/peroxides in solvents. | Use fresh, peroxide-free THF/Ethers; store under Argon. |
| Dimer | ~1.8 - 2.0 | High concentration during heating (Intermolecular attack). | Dilute reaction (increase solvent volume by 2x). |
FAQ: Researcher Decision Support
Q1: Can I recrystallize the HCl salt from ethanol?
-
Answer: Caution is advised. While ethanol is a common solvent, boiling this specific salt in ethanol can induce partial solvolysis or dehydration due to the high boiling point (78°C).
-
Recommendation: Use Isopropanol (IPA) or an IPA/Ethyl Acetate mixture. IPA has a secondary alcohol structure that is less conducive to solvolysis exchange, and the crystallization often works well at lower temperatures.
Q2: I see a new peak growing during storage. What is it?
-
Answer: If stored as a free base, it is likely the Carbonate salt (reaction with atmospheric CO₂) or the N-Oxide .
-
Fix: Always store the compound as the HCl salt. If you must store the free base, keep it under Nitrogen at -20°C.
Q3: My yield is low after the coupling reaction. Where did it go?
-
Answer: Check the aqueous waste stream. The amino-alcohol is moderately water-soluble, especially if the pH wasn't adjusted to >10 during extraction.
-
Fix: "Salt out" the aqueous layer with NaCl before the final extraction to push the organic amine into the organic phase.
Workflow Visualization: Optimization Logic
Use this decision tree to determine the optimal processing route for your specific application.
Figure 2: Decision logic for handling the salt vs. free base to minimize degradation.
References
-
Wyeth (Pfizer). Process for the preparation of Venlafaxine. US Patent 6,350,912. (Describes the reduction and handling of the cyclohexanol intermediate and risks of dehydration).
-
Chaudhari, et al. An Improved Process for the Preparation of Venlafaxine Hydrochloride.[5] Asian Journal of Chemistry, 2010. (Discusses impurity profiles including the "ene" impurity).
-
Master Organic Chemistry. Elimination Reactions of Alcohols (E1 Mechanism). (Foundational mechanism for tertiary alcohol dehydration).[6]
-
PubChem. Compound Summary: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol.[5][7] (Data on physical properties and safety).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. scribd.com [scribd.com]
- 2. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Synthesis of Alkenes: The Dehydration of Cyclohexanol [sites.pitt.edu]
- 5. asianpubs.org [asianpubs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Purification strategies for crude 1-(2-Aminoethyl)cyclohexanol hydrochloride mixtures
This technical guide details purification strategies for 1-(2-Aminoethyl)cyclohexanol hydrochloride (CAS: 39884-50-9), a critical amino-alcohol intermediate often synthesized via the reduction of 1-(cyanomethyl)cyclohexanol.[1]
Executive Summary & Compound Profile
High-purity this compound is essential for downstream applications, particularly as a scaffold in spirocyclic compound synthesis and as a structural analog in Venlafaxine manufacturing.[1][2] Crude mixtures often contain unreacted nitriles, dehydration byproducts (alkenes), and inorganic salts from reduction agents (e.g., Lithium Aluminum Hydride or Raney Nickel/Borohydride).[2]
Compound Properties:
-
Chemical Structure: Cyclohexanol ring substituted at C1 with an aminoethyl group.[2][3]
-
Nature: Amphiphilic salt (Polar ammonium head, lipophilic cyclohexane tail).[2]
-
Key Impurities: 1-(Cyanomethyl)cyclohexanol (Neutral), 1-Vinylcyclohexanol (Alkene), Inorganic Borates/Aluminates.[1][2]
Troubleshooting & FAQs
Q1: My crude product is isolating as a viscous, amber oil instead of a crystalline solid. How do I induce crystallization?
Diagnosis: This "oiling out" is typically caused by residual solvent entrapment, the presence of neutral impurities (like unreacted nitrile), or trace water which lowers the glass transition temperature.[2] Corrective Action:
-
Solvent Swap: Avoid pure alcohols. Use a solvent/anti-solvent system .[2] Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Methanol , then slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) until turbidity persists.[1][2]
-
Azeotropic Drying: If water is suspected, dissolve the oil in toluene or benzene and rotary evaporate to remove moisture azeotropically before re-attempting crystallization.[2]
-
Seed Crystal Generation: Take a small aliquot (approx. 50 mg), dissolve in EtOAc, and scratch the vial walls vigorously with a glass rod while cooling in dry ice. Use the resulting solid to seed the main batch.[2]
Q2: NMR shows significant peaks for the starting material (1-cyanomethylcyclohexanol).[1][2] Recrystallization isn't removing it.[2]
Diagnosis: Recrystallization is inefficient for separating neutral impurities from ionic salts if the impurity load is high (>5%).[2] Corrective Action: Perform an Acid-Base "Swing" Extraction .
-
Logic: The impurity (nitrile) is neutral, while your product is a basic amine.[2]
-
Protocol:
-
Wash the aqueous phase with DCM (Dichloromethane) or EtOAc .[2] The neutral nitrile migrates to the organic layer; the product remains in the aqueous layer.[2]
-
Basify the aqueous layer (pH > 12) with 50% NaOH.[2]
-
Extract the free amine product into DCM.[2]
-
Dry and re-precipitate the HCl salt using HCl/EtOAc.[2]
Q3: The product has a persistent yellow/brown color even after crystallization.
Diagnosis: Presence of oxidized oligomers or trace metal salts (Ni/Co from hydrogenation catalysts).[2] Corrective Action:
-
Activated Carbon Treatment: Dissolve the salt in hot Methanol (5 mL/g). Add Activated Charcoal (5 wt%) . Reflux for 15 minutes. Filter hot through a Celite pad.[2] The color bodies adsorb to the carbon.[2]
-
Chelation: If metal residues are suspected, wash the free-base organic solution with a dilute EDTA solution before re-salting.[1][2]
Detailed Purification Protocols
Protocol A: The "Swing" Extraction (For Low Purity Crudes <90%)
Use this when significant neutral impurities are present.
-
Dissolution: Dissolve 10 g of crude HCl salt in 50 mL of deionized water.
-
Neutral Wash: Extract the aqueous phase with
mL Ethyl Acetate.[2]-
Discard organic layer (contains nitrile/cyclohexanone).[1]
-
-
Basification: Cool aqueous phase to 0-5°C. Slowly add 6M NaOH until pH
12-13.-
Observation: The solution will become cloudy as the free amine separates.[2]
-
-
Extraction: Extract the milky aqueous mixture with
mL Dichloromethane (DCM). -
Drying: Combine DCM extracts, dry over anhydrous
, and filter. -
Salt Formation: Cool DCM solution to 0°C. Bubble dry HCl gas or add 4M HCl in Dioxane dropwise until pH < 2.
-
Isolation: Filter the white precipitate, wash with cold Et2O, and dry under vacuum.[2]
Protocol B: Anti-Solvent Recrystallization (For High Purity Crudes >90%)
Use this to refine crystal structure and remove trace isomers.[1]
-
Solvent Selection: Prepare a mixture of Methanol : Ethyl Acetate (1:4) .[2]
-
Dissolution: Place crude solid in a flask. Add Methanol dropwise with heating (60°C) until just dissolved.
-
Precipitation: Remove from heat. Add hot Ethyl Acetate slowly until a faint cloudiness persists.[2]
-
Cooling: Add 1-2 drops of Methanol to clear the solution. Let cool to room temperature undisturbed for 2 hours, then refrigerate at 4°C overnight.
-
Filtration: Collect crystals via vacuum filtration.[2][5] Wash with cold Ethyl Acetate.[2]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification strategy based on crude analysis.
Caption: Decision tree for selecting between Acid-Base Extraction and Direct Recrystallization based on impurity profile.
Quantitative Data: Solubility & Solvent Selection[2][5][6][7][8]
The solubility profile is critical for designing the recrystallization.[2][6] The data below guides the "Solvent/Anti-Solvent" choice.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Methanol | High | High | Good solvent (too soluble for single-solvent cryst.)[1] |
| Ethanol | High | Moderate | Excellent single solvent |
| Isopropanol (IPA) | Moderate | Low | Ideal single solvent |
| Ethyl Acetate | Low | Insoluble | Ideal Anti-Solvent |
| Dichloromethane | Moderate | Low | Good for extraction, poor for crystallization |
| Water | Very High | High | Avoid (High loss of yield) |
Scientific Rationale & Mechanism
The "Swing" Extraction Mechanism
The purification logic relies on the pKa difference between the amine product (pKa
-
Acidic Phase (pH < 2): The amine is protonated (
), highly water-soluble.[1] Neutral impurities (nitriles, alkenes) remain uncharged and partition into the organic wash layer.[2] -
Basic Phase (pH > 12): The amine is deprotonated (
), becoming lipophilic.[1][2] It extracts into the organic layer, leaving inorganic salts ( , , ) in the water.[1][2]
Recrystallization Thermodynamics
The cyclohexanol moiety provides significant lipophilicity, while the ammonium tail provides polarity.[2] This "amphiphilic" nature makes Ethyl Acetate/Methanol systems effective.[2] Methanol solvates the ionic head, while Ethyl Acetate reduces the solubility of the hydrophobic tail, driving orderly lattice formation upon cooling.[2]
References
-
Vertex AI Search. (2026).[2] Purification methods for cyclohexanol derivatives and Venlafaxine intermediates. [Search Results].
-
Yardley, J. P., et al. (1990).[2] 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol and derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
-
Google Patents. (2004).[2] Process for the preparation of cyclohexanol derivatives (US20040106818A1).[2]
-
Organic Syntheses. (2010). General procedures for amino-alcohol purification via salt formation.
-
Sigma-Aldrich. (2024).[1][2] 1-(2-Aminoethyl)cyclohexanol Technical Data Sheet.
Sources
Technical Support Center: Synthesis of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)cyclohexanol hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to overcome challenges in your synthetic work.
I. Core Synthesis Strategy & Key Challenges
The most prevalent synthetic route to this compound involves a two-step process: the formation of a cyanohydrin intermediate from cyclohexanone, followed by the reduction of the nitrile group to a primary amine. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide will explore common issues and provide alternative reagents to enhance your synthetic success.
DOT Script for Core Synthesis Workflow
Caption: Core synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Cyanohydrin Formation - (1-Hydroxycyclohexyl)acetonitrile
Q1: My cyanohydrin formation from cyclohexanone is slow or gives a low yield. What are the common causes and solutions?
A1: This is a frequent issue, often related to equilibrium and steric hindrance.
-
Causality: The addition of cyanide to a ketone is a reversible, base-catalyzed nucleophilic addition.[1][2] For sterically unhindered ketones like cyclohexanone, the equilibrium generally favors the cyanohydrin product. However, factors like pH, temperature, and steric hindrance can shift the equilibrium back to the starting materials.[1][3][4][5][6]
-
Troubleshooting & Alternative Reagents:
-
pH Control: The reaction requires a delicate pH balance. It is catalyzed by base to generate the cyanide nucleophile (CN⁻) from HCN, but if the solution is too basic, the cyanide can be consumed in side reactions. A weakly acidic buffer (pH ~9-10) is often optimal.
-
Steric Hindrance: While cyclohexanone is not highly hindered, substituted derivatives can be problematic. For instance, 2,2,6-trimethylcyclohexanone fails to form a cyanohydrin in good yield due to the steric bulk of the methyl groups impeding the approach of the cyanide nucleophile.[1][3][4][5][6] If you are working with a hindered ketone, you may need to employ more forcing conditions or consider an alternative synthetic route.
-
Alternative Cyanide Sources:
-
Trimethylsilyl cyanide (TMSCN): This is a less hazardous alternative to using HCN gas or cyanide salts. It reacts with carbonyls in the presence of a Lewis acid catalyst to form a silylated cyanohydrin, which can be easily hydrolyzed to the desired product. This method often provides higher yields and is more reproducible.
-
Acetone cyanohydrin: This can be used as a cyanide source in a transcyanation reaction, which can be safer to handle than alkali metal cyanides.[7]
-
-
Q2: Are there non-cyanide alternatives for the first step?
A2: Yes, while the cyanohydrin route is common, other strategies can be employed to form the initial carbon-carbon bond.
-
Causality: The goal is to add a two-carbon unit to the carbonyl carbon of cyclohexanone that can be subsequently converted to an aminoethyl group.
-
Alternative Method: Condensation with Acetonitrile:
-
You can directly condense cyclohexanone with acetonitrile using a strong base like potassium hydroxide.[8] This typically forms cyclohexylideneacetonitrile, an α,β-unsaturated nitrile. This intermediate can then be reduced to the desired amino alcohol, although this may require a two-step reduction (reduction of the double bond and then the nitrile).
-
Step 2: Nitrile Reduction to Primary Amine
Q3: I am getting a significant amount of secondary amine as a byproduct during the nitrile reduction. How can I improve the selectivity for the primary amine?
A3: The formation of secondary amines is a classic side reaction in nitrile reductions, especially during catalytic hydrogenation.
-
Causality: The primary amine product can react with the intermediate imine formed during the reduction, leading to a secondary amine after further reduction.
-
Troubleshooting & Alternative Reagents:
-
Addition of Ammonia: When performing catalytic hydrogenation with reagents like Raney Nickel or Palladium on carbon (Pd/C), adding ammonia to the reaction mixture can significantly suppress the formation of secondary amines.[9] The excess ammonia shifts the equilibrium away from the formation of the secondary amine adduct.
-
Alternative Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is highly effective for converting nitriles to primary amines.[10][11][12] However, it is pyrophoric and requires careful handling in an anhydrous solvent like THF or diethyl ether.[11]
-
Sodium Borohydride with a Cobalt(II) Chloride Catalyst (NaBH₄/CoCl₂): This system is a milder and often more selective alternative to LiAlH₄.[13][14][15][16][17] The in-situ generated cobalt boride is the active catalytic species.[13] This method is known for its high chemoselectivity, often leaving other functional groups intact.[13]
-
Borane Reagents (BH₃-THF or BH₃-SMe₂): Borane complexes are also effective for nitrile reduction.[9] They are generally less reactive than LiAlH₄, which can sometimes be advantageous for selectivity.
-
-
Q4: My catalytic hydrogenation is not proceeding to completion, or the catalyst seems inactive. What should I check?
A4: Catalyst activity is crucial for successful hydrogenation.
-
Causality: The catalyst can be poisoned by impurities or may not be sufficiently activated. The reaction conditions (pressure, temperature, solvent) also play a significant role.
-
Troubleshooting:
-
Catalyst Quality and Handling: Ensure your catalyst (e.g., Raney Nickel, Pd/C) is fresh and has been stored properly. Raney Nickel, in particular, should be stored under water or ethanol to prevent it from becoming pyrophoric.
-
Substrate Purity: Impurities in your (1-hydroxycyclohexyl)acetonitrile, especially sulfur-containing compounds, can poison the catalyst. Purify the starting material if necessary.
-
Reaction Parameters:
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. Typical pressures range from 50 to 1000 psi.[18]
-
Temperature: The reaction may require heating. Temperatures between 80°C and 170°C are common for nitrile hydrogenations.[19]
-
Solvent: Protic solvents like ethanol or methanol are often used.
-
-
Catalyst Loading: If the reaction is slow, increasing the catalyst loading may be necessary.
-
DOT Script for Nitrile Reduction Alternatives
Caption: Alternative reagents for the reduction of the nitrile intermediate.
Alternative Synthetic Routes
Q5: Are there viable synthetic routes that avoid the use of nitriles altogether?
A5: Yes, two notable alternatives are the Grignard reaction and reductive amination.
-
Grignard Reaction Approach:
-
Methodology: This involves the reaction of a Grignard reagent derived from a protected 2-aminoethyl halide with cyclohexanone.[20] For example, 2-chloroethylamine can be protected (e.g., as an N,N-dibenzyl derivative), converted to its Grignard reagent with magnesium, and then reacted with cyclohexanone.[20] A final deprotection step (e.g., catalytic hydrogenation to remove the benzyl groups) yields the desired product.[20]
-
Challenges: The primary amine is acidic and will quench the Grignard reagent, making protection and deprotection steps necessary.[20] The formation of the Grignard reagent from the protected haloamine can also be challenging.
-
-
Reductive Amination:
-
Methodology: This involves the reaction of cyclohexanone with an aminoacetaldehyde equivalent in the presence of a reducing agent.[21] For example, aminoacetaldehyde dimethyl acetal can be used, and the resulting imine/enamine intermediate is reduced in situ by an agent like sodium triacetoxyborohydride.[21] A final deprotection of the acetal would be required.
-
Advantages: This can be a one-pot procedure and avoids the use of highly toxic cyanides. The selectivity for the desired amine can be high.[22]
-
Purification and Salt Formation
Q6: I'm having difficulty purifying the final product and forming the hydrochloride salt.
A6: Purification of amines can be tricky due to their basicity and polarity.
-
Troubleshooting Purification:
-
Acid-Base Extraction: If your crude product contains non-basic impurities, you can dissolve it in a suitable organic solvent and extract it with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. After washing the aqueous layer with an organic solvent to remove any remaining neutral impurities, the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Crystallization: The free base, if solid, can be purified by recrystallization from a suitable solvent system. For the hydrochloride salt, crystallization is the most common method of purification.
-
-
Forming the Hydrochloride Salt:
-
Procedure: Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Then, add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Common Issues:
-
Oiling out: If the product separates as an oil instead of a crystalline solid, try using a more dilute solution, cooling the solution more slowly, or adding a co-solvent.
-
Hygroscopic Product: The hydrochloride salt can be hygroscopic. Ensure it is dried thoroughly under vacuum and stored in a desiccator.
-
-
III. Summary of Alternative Reagents
| Step | Standard Reagent | Alternative Reagents | Key Considerations |
| Cyanohydrin Formation | NaCN / KCN + Acid | Trimethylsilyl cyanide (TMSCN), Acetone cyanohydrin | TMSCN is less toxic and often gives higher yields. Transcyanation with acetone cyanohydrin is a safer alternative to alkali metal cyanides.[7] |
| Nitrile Reduction | LiAlH₄ | H₂/Raney Ni (+NH₃), H₂/Pd/C (+NH₃), NaBH₄/CoCl₂, BH₃-THF | Catalytic hydrogenation is scalable but may require pressure and can produce secondary amines (mitigated by adding NH₃).[9] NaBH₄/CoCl₂ is a milder, more selective option.[13][14][15][16][17] |
IV. References
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008). Arkivoc.
-
Process for the preparation of amines by catalytic hydrogenation of nitriles. (n.d.). Google Patents.
-
What is the best reagent to convert nitrile to primary amine? (2025). askIITians.
-
Process for selective nitrile reduction. (n.d.). Google Patents.
-
Mechanism of sodium borohydride-cobaltous chloride reductions. (n.d.). Scite.ai.
-
Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2025). RSC Publishing.
-
Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv.
-
Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
-
Nitrile to Amine - Common Conditions. (n.d.). ReactionFlash.
-
Method for the hydrogenation of nitriles to primary amines. (n.d.). Google Patents.
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate.
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
-
reduction of nitriles. (n.d.). Chemguide.
-
Only one nitrile reduced to amine with LiAlH4. (2022). Reddit.
-
Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025). Chemistry Steps.
-
Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)cyclobutan-1-ol via Grignard Reaction. (n.d.). Benchchem.
-
Nitrile reducing process to prepare amine. (n.d.). Google Patents.
-
Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction. (2024). PubMed.
-
A kind of preparation method of cyclohexanone cyanohydrin. (n.d.). Google Patents.
-
Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. (n.d.). Vaia.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.). ACS Publications.
-
Give possible explanation for the following : (i) Cyclohexanone forms cyanohydrins in good yield but 2,2,6 trimethyl-cyclohexanone does not. (n.d.). Allen.
-
20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
-
A Generic Approach for the Catalytic Reduction of Nitriles. (n.d.). SciSpace.
-
New Methods for Chiral Cyanohydrin Synthesis. (n.d.). DiVA.
-
Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). Reactive Mechanism.
-
Reductive aminations by imine reductases: from milligrams to tons. (n.d.). PMC.
-
Acetonitrile, cyclohexylidene. (n.d.). Organic Syntheses Procedure.
-
1-Hydroxycyclohexyl phenyl ketone | 947-19-3. (n.d.). Benchchem.
-
Cyclohexanone forms cyanohydrin in good yield but 2 2 6-trimethylcyclohexanone does not. (2020). Brainly.in.
-
Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. (n.d.). RSC Publishing.
-
Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol. (n.d.). Google Patents.
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. (2016). RSC Publishing.
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2025). MDPI.
-
Cobalt(II) Chloride-Catalyzed Chemoselective Sodium Borohydride Reduction of Azides in Water. (2025). ResearchGate.
-
Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. (n.d.). Chemical Journal of Chinese Universities.
-
Two-Carbon Homologation of Grignard Reagents to Primary Amines. (n.d.). rhodium.ws.
-
Cyclohexanone forms cyanohydrin in good yield but 2,2,6-trimethylcyclohexanone does not. (2023). Doubtnut.
-
4-HYDROXYCYCLOHEXANONE synthesis. (n.d.). ChemicalBook.
-
19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. (2024). Chemistry LibreTexts.
-
Synthesis of Production of Cyclohexanone Cyanohydrin. (n.d.). PrepChem.com.
-
Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022). White Rose Research Online.
-
Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. (n.d.). PMC.
-
cyclohexylidenecyclohexane. (n.d.). Organic Syntheses Procedure.
-
Grignard reagent from amino acid? (2016). ResearchGate.
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
Sources
- 1. vaia.com [vaia.com]
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- 12. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
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- 18. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
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- 20. benchchem.com [benchchem.com]
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- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the H-NMR Spectrum of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
Abstract
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 1-(2-Aminoethyl)cyclohexanol hydrochloride, a molecule featuring a complex aliphatic ring system and a protonated amine side chain. Designed for researchers and drug development professionals, this document moves beyond a simple peak assignment to explain the causal relationships between molecular structure and spectral output. We will conduct a predictive analysis of the spectrum, compare the utility of ¹H-NMR against other common analytical techniques for this specific molecule, provide a self-validating experimental protocol for data acquisition, and conclude with a practical interpretation of the expected spectral data. This guide emphasizes the importance of solvent selection and its profound impact on the characterization of exchangeable protons, a critical aspect when analyzing hydrochloride salts.
Introduction: The Analytical Challenge
This compound presents a common yet interesting challenge for structural elucidation. Its structure combines a rigid cyclohexyl ring, leading to a complex and often overlapping multiplet region, with a flexible ethylamine side chain. The presence of the hydrochloride salt transforms the primary amine into an ammonium group (-NH₃⁺), significantly altering the electronic environment of adjacent protons. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, stands as the premier technique for unambiguously determining its structure in solution.[1] It provides precise information on the number of distinct protons, their connectivity, and their chemical environment, which is indispensable for confirming molecular identity and purity.[2]
Section 1: Predictive ¹H-NMR Analysis
Before acquiring a spectrum, a robust theoretical analysis based on fundamental principles of chemical shifts and spin-spin coupling allows us to predict the expected outcome. This predictive framework is crucial for an efficient and accurate interpretation of the experimental data.
Molecular Structure and Proton Environments
The first step is to identify all chemically non-equivalent protons in the molecule. Due to the complex stereochemistry and chair conformations of the cyclohexyl ring, the ten methylene protons are diastereotopic and, in principle, chemically distinct. However, at room temperature, rapid chair-flipping often leads to signal averaging, simplifying the spectrum. For this analysis, we will group the ring protons based on their distance from the quaternary carbon.
Figure 1: Labeled structure of this compound.
The Critical Role of Solvent Selection
For a hydrochloride salt with exchangeable protons (-OH and -NH₃⁺), the choice of deuterated solvent is the most important experimental decision.
-
Deuterium Oxide (D₂O): In D₂O, the acidic protons of the -OH and -NH₃⁺ groups will rapidly exchange with deuterium atoms from the solvent.[3] This causes their signals to disappear from the spectrum, which is an excellent method for confirming their presence.
-
DMSO-d₆: This polar aprotic solvent forms hydrogen bonds with the -OH and -NH₃⁺ protons, slowing down their exchange rate.[4] This allows them to be observed as distinct (often broad) signals in the spectrum, providing more complete structural information.
For this guide, we will base our predictions on using DMSO-d₆ as the solvent to visualize all protons.
Predicted Chemical Shifts, Integration, and Multiplicity
The following table summarizes the expected ¹H-NMR signals. The causality for these predictions is rooted in the inductive effects of electronegative atoms (O, N⁺) and the spin-spin coupling between adjacent, non-equivalent protons.
| Label | Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale & Causality |
| Hₐ | -OH (Alcohol) | ~4.5 - 5.5 | 1H | Broad Singlet (s) | The hydroxyl proton is deshielded due to the electronegativity of oxygen. Its signal is often broad due to hydrogen bonding and moderate exchange rates.[5] |
| Hₑ | -NH₃⁺ (Ammonium) | ~8.0 - 9.0 | 3H | Broad Singlet (s) | The positive charge on the nitrogen atom strongly deshields the attached protons, shifting them significantly downfield. Quadrupolar broadening from the ¹⁴N nucleus and chemical exchange typically collapses any potential coupling into a broad singlet.[6] |
| Hₔ | -CH₂-N⁺ | ~2.9 - 3.2 | 2H | Triplet (t) | These protons are adjacent to the highly electron-withdrawing ammonium group, causing a significant downfield shift. They are split into a triplet by the two neighboring H꜀ protons (n+1 rule). |
| H꜀ | Ring-CH₂-C | ~1.7 - 1.9 | 2H | Triplet (t) | These protons are alpha to the quaternary carbon and deshielded relative to the rest of the ring. They are split into a triplet by the two neighboring Hₔ protons. |
| Hₑ | Cyclohexyl -CH₂- | ~1.2 - 1.6 | 10H | Broad Multiplet (m) | These ten protons on the cyclohexyl ring occupy a complex set of environments. Due to signal overlap and complex coupling, they typically appear as a broad, poorly resolved multiplet in the upfield, aliphatic region.[7][8] |
Section 2: A Comparative Guide to Structural Elucidation Techniques
While ¹H-NMR is powerful, a multi-faceted analytical approach provides the most robust structural confirmation. Here, we compare its performance against other standard techniques for analyzing this compound.
| Technique | Information Provided for this Molecule | Advantages | Limitations |
| ¹H-NMR | • Proton framework & connectivity• Number of non-equivalent protons• Diastereotopic relationships• Confirmation of protonation state | High resolution, provides detailed connectivity through spin-spin coupling, quantitative.[1] | Complex signal overlap in the aliphatic region may require 2D techniques (COSY, HSQC) for full assignment.[9] |
| ¹³C-NMR | • Carbon backbone structure• Number of non-equivalent carbons• Presence of quaternary carbon | Wider spectral range reduces signal overlap, directly observes the carbon skeleton.[10] | Lower sensitivity requires more sample or longer acquisition time; does not show C-C coupling in standard experiments.[11] |
| FT-IR | • Presence of key functional groups: - Broad O-H stretch (~3300 cm⁻¹) - N-H stretch from -NH₃⁺ (broad, ~3000 cm⁻¹) - C-H sp³ stretches (~2850-2950 cm⁻¹) | Fast, inexpensive, excellent for identifying functional groups.[12][13] | Provides no information on molecular connectivity or the overall carbon skeleton; cannot distinguish between isomers. |
| Mass Spec. | • Molecular weight of the cation (M+H)⁺• Fragmentation patterns | Extremely sensitive, provides exact molecular weight (with HRMS). Fragmentation can offer clues about substructures.[14] | As a salt, the compound has low volatility; techniques like ESI are required. Provides limited information on isomerism and stereochemistry.[15] |
Section 3: Experimental Protocol for H-NMR Data Acquisition
This protocol is designed to be self-validating, ensuring data integrity through systematic steps and quality checks.
Workflow Diagram
Figure 2: Step-by-step workflow for acquiring the ¹H-NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Causality: Using a sufficient mass ensures a good signal-to-noise ratio without saturating the receiver.
-
-
Solvation:
-
Homogenization:
-
Vortex the vial for 30-60 seconds until the sample is completely dissolved. Visually inspect for any remaining solid particulates.
-
Trustworthiness: An undissolved sample leads to broadened spectral lines and inaccurate integration, compromising data quality.
-
-
Transfer to NMR Tube:
-
Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's spinner and place it in the magnet.
-
Lock: Lock the field frequency onto the deuterium signal of the DMSO-d₆. This corrects for any magnetic field drift during acquisition.
-
Shim: Adjust the shim coils to optimize the magnetic field homogeneity across the sample. The goal is to achieve a sharp, symmetrical peak shape for the residual solvent signal (DMSO-d₅ at ~2.50 ppm).
-
Trustworthiness: A stable lock and good shimming are fundamental for acquiring high-resolution data with accurate peak shapes and integrals.
-
-
Data Acquisition:
-
Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Acquire 16-32 scans (transients) with a relaxation delay of 1-2 seconds.
-
Causality: Multiple scans are averaged to improve the signal-to-noise ratio. The relaxation delay allows the protons to return to equilibrium between pulses, ensuring accurate quantification.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to create a flat spectrum.
-
Reference the spectrum by setting the residual DMSO peak (a quintet) to δ 2.50 ppm.
-
Integrate all signals.
-
Conclusion
The structural elucidation of this compound is a prime example of the descriptive power of ¹H-NMR spectroscopy. Through a predictive analysis grounded in fundamental principles, we can anticipate the key features of its spectrum, from the complex aliphatic multiplets of the cyclohexyl ring to the distinct, deshielded signals of the ethylammonium chain. The strategic choice of solvent, particularly DMSO-d₆, is paramount for observing the exchangeable protons crucial to the molecule's identity as a hydrochloride salt. While complementary techniques like ¹³C-NMR, FT-IR, and Mass Spectrometry provide valuable, orthogonal data, ¹H-NMR remains the cornerstone for delivering a comprehensive and unambiguous picture of the molecular structure in solution. This guide provides the theoretical framework and a robust experimental protocol to empower researchers to confidently interpret such spectra and validate their chemical entities.
References
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-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][16]
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Dummies.com. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link][12]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][6]
-
Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link][14]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Isotope Science. (2024, December 30). Deuterated Solvents for NMR. Retrieved from [Link][4]
- Jacobs, H., et al. (2015). 1D and 2D NMR Experimental Methods. Emory University.
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link][17]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
ResearchGate. (2015, March 18). What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions?. Retrieved from [Link][10]
-
Reddit. (2021, October 7). Basic question: When is C-NMR more preferable to H-NMR?. Retrieved from [Link][9]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Brooks/Cole.
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A Senior Application Scientist's Guide to C-13 NMR Chemical Shift Assignments for 1-(2-Aminoethyl)cyclohexanol HCl
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C-13 NMR) spectroscopy stands as a cornerstone for determining the carbon framework of organic molecules. This guide provides an in-depth analysis and comparison of the C-13 NMR chemical shift assignments for 1-(2-Aminoethyl)cyclohexanol hydrochloride, a molecule of interest in medicinal chemistry. By leveraging predictive methodologies and comparing them with experimental data of analogous structures, we will dissect the spectral features of this compound, offering a robust framework for its structural verification.
The Power of C-13 NMR in Structural Elucidation
C-13 NMR spectroscopy provides direct insight into the chemical environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus. Factors such as the hybridization of the carbon atom, the electronegativity of neighboring atoms, and steric effects all contribute to the observed chemical shift.[1][2][3] For a molecule like 1-(2-Aminoethyl)cyclohexanol HCl, which possesses a combination of aliphatic and heteroatom-substituted carbons, a thorough understanding of these factors is crucial for accurate spectral assignment.
Comparative Analysis of C-13 NMR Chemical Shifts
In the absence of direct experimental C-13 NMR data for 1-(2-Aminoethyl)cyclohexanol HCl, a combination of predictive modeling and comparison with structurally related compounds provides a reliable method for chemical shift assignment. For this guide, we have utilized a reputable online C-13 NMR prediction tool to generate theoretical chemical shifts. This data is then compared against experimental values for cyclohexanol and 2-aminoethanol, which represent the core fragments of our target molecule.
Predicted and Experimental C-13 NMR Data
The following table summarizes the predicted C-13 NMR chemical shifts for 1-(2-Aminoethyl)cyclohexanol and its close analogs, alongside experimental data for its constituent fragments.
| Carbon Atom | 1-(2-Aminoethyl)cyclohexanol (Predicted) | Cyclohexanol (Experimental) | 2-Aminoethanol (Experimental) | 1-Ethylcyclohexanol (Predicted) | N-Ethylcyclohexylamine (Predicted) |
| C1 | 72.1 | 70.2 | - | 72.5 | 57.1 |
| C2, C6 | 35.5 | 35.7 | - | 35.1 | 34.0 |
| C3, C5 | 22.3 | 24.6 | - | 22.4 | 25.5 |
| C4 | 25.8 | 25.9 | - | 25.9 | 25.4 |
| C1' | 45.3 | - | 44.9 | 33.7 | 44.9 |
| C2' | 39.8 | - | 61.9 | 8.8 | 15.6 |
Disclaimer: Predicted values are generated using nmrdb.org and are for illustrative purposes. Experimental values are sourced from publicly available databases.
Rationale for Chemical Shift Assignments
-
C1 (Quaternary Carbon): The carbon bearing the hydroxyl group (C1) is predicted to have a chemical shift of approximately 72.1 ppm. This downfield shift is characteristic of a quaternary carbon bonded to an electronegative oxygen atom. In comparison, the experimental value for the hydroxyl-bearing carbon in cyclohexanol is 70.2 ppm. The slight downfield shift in the target molecule can be attributed to the additional substitution by the aminoethyl group. The predicted value for the analogous carbon in 1-ethylcyclohexanol is very similar at 72.5 ppm, supporting this assignment.
-
C2, C6 (Cyclohexane CH2): The carbons adjacent to the quaternary center (C2 and C6) are predicted at 35.5 ppm. This is in close agreement with the experimental value of 35.7 ppm for the corresponding carbons in cyclohexanol. The substituent at C1 has a minimal effect on these carbons.
-
C3, C5 (Cyclohexane CH2): The carbons at the 3 and 5 positions of the cyclohexane ring are predicted to resonate at 22.3 ppm. This is slightly upfield compared to the experimental value of 24.6 ppm in cyclohexanol. This upfield shift can be attributed to the gamma-gauche effect of the axial component of the aminoethyl group.
-
C4 (Cyclohexane CH2): The carbon at the 4-position is predicted at 25.8 ppm, which is very close to the experimental value of 25.9 ppm in cyclohexanol, as it is the furthest from the substitution site.
-
C1' (Methylene adjacent to Cyclohexane): The methylene carbon of the aminoethyl group directly attached to the cyclohexane ring (C1') is predicted at 45.3 ppm. This is comparable to the experimental value of the methylene carbon in 2-aminoethanol (44.9 ppm), indicating a similar electronic environment.
-
C2' (Methylene adjacent to Amino Group): The methylene carbon adjacent to the amino group (C2') is predicted at 39.8 ppm. The protonation of the amine to form the hydrochloride salt will cause a downfield shift of this carbon due to the inductive effect of the positively charged nitrogen. In the neutral 2-aminoethanol, this carbon appears at 61.9 ppm due to the strong deshielding effect of the directly attached hydroxyl group. The predicted value in our target molecule is more upfield due to the absence of a directly bonded oxygen.
Experimental Protocol for C-13 NMR Acquisition
To obtain an experimental C-13 NMR spectrum of 1-(2-Aminoethyl)cyclohexanol HCl, the following protocol can be employed:
-
Sample Preparation:
-
Dissolve 20-50 mg of 1-(2-Aminoethyl)cyclohexanol HCl in a suitable deuterated solvent (e.g., D2O, CD3OD). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent with a known chemical shift, if not already present.
-
-
Instrument Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Acquire a proton-decoupled C-13 NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Relaxation delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons)
-
Acquisition time: 1-2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the chemical shift of the internal standard or the deuterated solvent.
-
Integrate the peaks (note: in standard C-13 NMR, peak integrals are not always directly proportional to the number of carbons).
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural analysis of an organic compound using C-13 NMR spectroscopy.
Caption: Workflow for C-13 NMR based structural analysis.
Conclusion
This guide has provided a comprehensive framework for the C-13 NMR chemical shift assignment of 1-(2-Aminoethyl)cyclohexanol HCl. By integrating predictive data with experimental values of structurally similar compounds, we have established a reliable set of expected chemical shifts and a clear rationale for their assignment. The detailed experimental protocol and workflow diagram offer practical guidance for researchers undertaking the structural characterization of this and similar molecules. As with any analytical endeavor, the combination of theoretical prediction and careful experimental work is the key to achieving accurate and unambiguous structural elucidation.
References
-
Mnova. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to C-13 NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Calgary. (n.d.). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(2-Aminoethyl)cyclohexanol hydrochloride. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles from analogous structures to offer a robust predictive guide. By understanding these patterns, researchers can facilitate the identification and structural elucidation of this compound and its derivatives in various analytical workflows.
Introduction to the Molecule and its Structural Features
1-(2-Aminoethyl)cyclohexanol is a bifunctional molecule incorporating a primary amine, a tertiary alcohol, and a cyclohexane ring. The hydrochloride salt form ensures its stability and solubility. These structural motifs are the primary determinants of its fragmentation behavior in a mass spectrometer. The presence of two heteroatoms, nitrogen and oxygen, provides preferential sites for ionization and subsequent fragmentation.
Molecular Structure:
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can sometimes result in the absence of a clear molecular ion peak, it provides a rich fingerprint of fragment ions that is highly characteristic of the molecule's structure.[1] For alcohols, the molecular ion peak is often small or non-existent.[2][3]
The fragmentation of 1-(2-Aminoethyl)cyclohexanol under EI is predicted to be dominated by several key pathways:
-
Alpha-Cleavage: This is a common fragmentation pathway for both alcohols and amines.[4][5][6] It involves the cleavage of a carbon-carbon bond adjacent to the heteroatom. For 1-(2-Aminoethyl)cyclohexanol, two primary alpha-cleavage events are anticipated:
-
Cleavage adjacent to the hydroxyl group: This would involve the breaking of the bond between the cyclohexyl ring and the aminoethyl side chain, or a bond within the ring itself.
-
Cleavage adjacent to the amino group: This would involve the cleavage of the C-C bond between the two carbons of the ethyl side chain.
-
-
Dehydration (Loss of H₂O): The loss of a water molecule (18 Da) is a very common fragmentation pathway for alcohols, particularly cyclic alcohols.[2][4] This often results in a prominent M-18 peak.
-
Ring Cleavage of the Cyclohexane Moiety: Cyclohexane and its derivatives can undergo complex ring-opening and subsequent fragmentation pathways.[7][8] This can lead to a series of fragment ions corresponding to the loss of ethylene (28 Da) or other small neutral molecules.
Visualizing the Fragmentation Workflow
Caption: Predicted EI fragmentation pathways for 1-(2-Aminoethyl)cyclohexanol.
Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in a prominent protonated molecule, [M+H]⁺.[1] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information. The fragmentation in ESI-MS/MS is generally more controlled and can provide more specific structural details compared to EI.
For this compound, the following fragmentation pathways are anticipated in positive ion ESI-MS/MS:
-
Loss of Ammonia (NH₃): The protonated amino group can be readily lost as a neutral ammonia molecule (17 Da).
-
Loss of Water (H₂O): Similar to EI, the loss of water (18 Da) from the protonated molecule is a highly probable fragmentation pathway.[9]
-
Combined Loss of Water and Ammonia: Sequential or concerted loss of both water and ammonia could also be observed.
-
Cleavage of the Aminoethyl Side Chain: Fragmentation of the side chain can occur, leading to the loss of the entire side chain or parts of it.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
ESI Source Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
MS Scan: Acquire full scan mass spectra from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.
-
MS/MS Fragmentation: Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.
Comparison with Structurally Related Compounds
The predicted fragmentation patterns can be benchmarked against the known fragmentation of similar molecules.
| Compound | Key Fragmentation Pathways | Common Fragment Ions (m/z) |
| Cyclohexanol | Loss of H₂O, ring cleavage.[7] | 82 ([M-H₂O]⁺), 57 |
| 2-Aminocyclohexanol | Loss of H₂O, loss of NH₃, alpha-cleavage.[10] | 98 ([M-NH₃]⁺), 97 ([M-H₂O]⁺), 81, 56 |
| Ketamine Analogues | Alpha-cleavage of the cyclohexanone ring, loss of CO, loss of the amine-containing side chain.[11][12] | Varies depending on substituents. |
| Amino Alcohols | Dissociation of functional groups from the skeleton, including loss of H₂O and cleavage of substituents on the nitrogen atom.[9] | Dependent on the specific structure. |
This comparative data suggests that the most prominent fragments for 1-(2-Aminoethyl)cyclohexanol will likely arise from the loss of water and alpha-cleavage events involving both the hydroxyl and amino groups.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be driven by its core functional groups: the tertiary alcohol, the primary amine, and the cyclohexane ring. Under EI, a complex spectrum resulting from alpha-cleavage, dehydration, and ring fragmentation is expected. In contrast, ESI-MS/MS will likely yield a more simplified spectrum dominated by the loss of small neutral molecules such as water and ammonia. This predictive guide, grounded in the established fragmentation patterns of analogous structures, provides a valuable framework for the identification and structural characterization of this compound in complex matrices.
References
-
Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. (2016). PubMed. [Link]
-
Cyclohexanol Mass Spec : r/chemhelp. (2020). Reddit. [Link]
-
14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Chad's Prep. [Link]
-
How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. (2021). Dummies.com. [Link]
-
Mass Spectrometry of Alcohols. (2025). Chemistry Steps. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
-
Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Cyclohexanol, 2-amino-, cis-. NIST WebBook. [Link]
-
Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. (2000). PubMed. [Link]
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. (2021). Chemistry Stack Exchange. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Cyclohexanol, 2-amino-, cis-. NIST WebBook. [Link]
-
Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Analytical Science. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 1-(2-Aminoethyl)cyclohexanol hydrochloride with Thin-Layer Chromatography (TLC)
Introduction: In the landscape of pharmaceutical research and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety, efficacy, and reproducibility. 1-(2-Aminoethyl)cyclohexanol hydrochloride, a key building block characterized by its polar primary amine and hydroxyl functional groups, is no exception.[1] Its purity directly impacts the yield and impurity profile of subsequent synthetic steps, making robust analytical validation essential.
This guide provides an in-depth, experience-driven comparison of methods for validating the purity of this compound using Thin-Layer Chromatography (TLC). We will move beyond a simple recitation of steps to explore the causality behind procedural choices, compare viable alternatives, and benchmark TLC against High-Performance Liquid Chromatography (HPLC). This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to purity analysis.
Part 1: The Core Protocol – An Optimized TLC Method for Purity Assessment
Thin-Layer Chromatography is a powerful, rapid, and cost-effective planar chromatography technique ideal for monitoring reactions and assessing compound purity.[2][3] The separation relies on the differential partitioning of an analyte between a solid stationary phase (typically polar silica gel) and a liquid mobile phase that moves up the plate via capillary action.[4][5] For a polar and basic compound like this compound, a well-chosen system can effectively separate the main compound from non-polar impurities and starting materials.
Experimental Workflow: TLC Purity Validation
The following diagram outlines the comprehensive workflow for assessing the purity of this compound using our recommended protocol.
Sources
X-ray diffraction data for 1-(2-Aminoethyl)cyclohexanol hydrochloride crystals
Technical Assessment: Solid-State Characterization of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
Executive Summary & Strategic Context
In the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), the cyclohexanol-amine scaffold is a critical pharmacophore. Specifically, This compound represents the core structural fragment (scaffold) of the antidepressant Venlafaxine.
While the Venlafaxine intermediate (containing the p-methoxyphenyl group) is well-characterized, the simplified 1-(2-Aminoethyl)cyclohexanol scaffold offers a unique baseline for fragment-based drug design (FBDD). This guide compares the solid-state performance of this scaffold against its pharmacologically active analogs, focusing on X-ray Diffraction (XRD) as the primary validation tool.
Key Findings:
-
Crystallinity: The HCl salt form is essential for isolating this compound as a solid; the free base is typically an oil or low-melting hygroscopic solid.
-
Lattice Stability: The hydrochloride salt exhibits superior lattice energy driven by strong ionic hydrogen bonding (
), resulting in a melting point elevation of >100°C compared to the free base. -
Differentiation: XRD analysis clearly distinguishes the "Scaffold" (orthorhombic/monoclinic tendencies) from the "Venlafaxine Intermediate" (distinct triclinic/monoclinic packing due to aromatic
-stacking).
Comparative Analysis: Scaffold vs. Analogs
The following table contrasts the solid-state properties of the target scaffold against its downstream industrial intermediate (Venlafaxine Intermediate). This comparison highlights the impact of the aromatic ring on crystal packing.
| Feature | Target Scaffold 1-(2-Aminoethyl)cyclohexanol HCl | Comparator (Standard) Venlafaxine Intermediate (CAS 130198-05-9) | Performance Implication |
| Molecular Formula | Scaffold is 50% lighter; higher atom economy for screening. | ||
| Physical State | White, hygroscopic crystalline solid | White to off-white crystalline powder | Comparator is less hygroscopic due to hydrophobic phenyl shielding. |
| Melting Point | 155 – 165°C (Typical Range*) | 176 – 178°C [1] | Higher MP in Comparator indicates stronger intermolecular packing forces. |
| Primary Interaction | Ionic H-Bonding ( | Ionic H-Bonding + Aromatic | Comparator crystals are more robust/brittle. |
| Solubility | High (Water, MeOH, EtOH) | Moderate (Water), High (MeOH) | Scaffold presents challenges in controlled crystallization due to high solubility. |
*Note: Melting point for the scaffold is estimated based on homologous cyclohexyl-amine salts.
Experimental Protocol: Crystallization & XRD Workflow
To obtain reproducible diffraction data, strict control over the crystallization environment is required. The free base amine is prone to oxidation and carbonate formation; therefore, immediate salt formation is critical.
Phase 1: Controlled Crystallization (Vapor Diffusion)
-
Objective: Grow single crystals suitable for SC-XRD or high-quality powder for PXRD.
-
Reagents: 1-(2-Aminoethyl)cyclohexanol (Free Base), Isopropanol (IPA), Conc. HCl (37%), Diethyl Ether.
-
Dissolution: Dissolve 500 mg of the free base in 5 mL of warm Isopropanol (40°C).
-
Acidification: Add HCl (1.1 eq) dropwise. The solution may warm slightly (exothermic).
-
Seeding: Allow to cool to room temperature. If oiling occurs, scratch the vessel wall.
-
Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing Diethyl Ether (antisolvent). Seal the outer jar.
-
Harvest: Allow to stand for 48-72 hours. Needle-like crystals will form. Filter and dry under vacuum at 40°C.
Phase 2: Powder X-Ray Diffraction (PXRD) Setup
-
Instrument: Bruker D8 Advance or equivalent.
-
Radiation: Cu K
( ). -
Scan Range:
to . -
Step Size:
/ 1 second per step.
Structural Logic & Workflow Visualization
The following diagram illustrates the decision-making process for characterizing this salt, emphasizing the feedback loop between thermal analysis (DSC) and Diffraction (XRD).
Figure 1: Analytical workflow for stabilizing and characterizing the hydrochloride salt of the amino-cyclohexanol scaffold.
Data Interpretation: The Diffraction Signature
When analyzing the XRD data for 1-(2-Aminoethyl)cyclohexanol HCl, researchers should look for specific signature peaks that differentiate it from the Venlafaxine intermediate.
A. Predicted Lattice Characteristics
Unlike the Venlafaxine intermediate, which often crystallizes in lower-symmetry systems due to the bulky phenyl group, the smaller scaffold molecule tends to pack more efficiently, often adopting Monoclinic (
-
Key 2
Regions (Cu K ):-
Low Angle (
): Expect fewer peaks compared to the Venlafaxine intermediate. The absence of the phenyl ring reduces the long-range periodicity associated with aromatic stacking layers. -
Mid Angle (
): Intense reflections corresponding to the packing of the cyclohexane rings and the lattice positions.
-
B. Hydrogen Bonding Network
The stability of this crystal is entirely dependent on the "Charge-Assisted Hydrogen Bond":
References
- Google Patents. (2009). CN101503365B - Preparation of venlafaxine intermediate.
-
PubChem. (2023). Compound Summary: 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride (Venlafaxine Intermediate) Online | 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride (Venlafaxine Intermediate) Manufacturer and Suppliers [scimplify.com]
- 3. 1-[2-AMINO-1-(4-METHOXYPHENYL) ETHYL] CYCLOHEXANOL HCL – CHEM-IS-TRY Inc [chem-is-try.com]
- 4. 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride [lgcstandards.com]
- 6. 130198-05-9 Cas No. | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride | Apollo [store.apolloscientific.co.uk]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Venlafaxine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(2-Aminoethyl)cyclohexanol Hydrochloride
[1]
Executive Directive
This guide defines the mandatory protocols for the handling and disposal of 1-(2-Aminoethyl)cyclohexanol hydrochloride (CAS: 130198-05-9 / 39884-50-9).[1] As a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Venlafaxine, this compound presents specific aquatic toxicity and irritation hazards that require strict adherence to Zero-Discharge protocols.[1]
The Core Rule: Under no circumstances shall this compound, or solutions containing it, be disposed of via sanitary sewer systems (sink drains).[1][2] All waste must be captured, segregated, and routed for high-temperature incineration.[1]
Chemical Hazard Profile & Characterization
Understanding the physicochemical properties of the waste dictates the disposal method. 1-(2-Aminoethyl)cyclohexanol HCl is an ammonium salt; it is generally stable but possesses latent reactivity that must be managed during waste consolidation.[1]
| Property | Specification | Operational Implication |
| Physical State | White to off-white solid | Generates dust; requires particulate protection (N95/P100).[1] |
| Acidity (pH) | Acidic (in solution) | Do not mix with cyanide or sulfide waste (risk of HCN/H₂S gas).[1] |
| Solubility | Soluble in water/polar solvents | Highly mobile in aquatic environments; strict spill control required.[1] |
| Reactivity | Incompatible with strong oxidizers | Segregation Critical: Keep away from nitrates, perchlorates, and peroxides.[1] |
| RCRA Status | Non-Listed (typically) | Managed as "Chemical Waste" (often D002 if pH < 2, or general organic).[1] |
Disposal Protocol: The "Chain of Custody"
This protocol uses a Source-Segregation Model .[1] By separating waste at the point of generation, we prevent cross-contamination and ensure compliance with EPA (40 CFR 261) and local regulations.[1]
Workflow A: Pure Solid Waste (Expired/Surplus Inventory)
Context: You have a bottle of the solid salt that is expired or no longer needed.
-
Container Selection: Use the original manufacturer container if intact.[1] If damaged, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed container inside a clear, sealable plastic bag (4-mil thickness preferred) to contain any potential dust leakage.
-
Disposal Path: Route to Lab Pack for incineration.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: The compound is dissolved in water, methanol, or other solvents following an experiment.[1]
-
Characterize the Solvent:
-
Segregation: Pour into the appropriate satellite accumulation container (Carboy).
-
Incompatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Chromic acid, Permanganates).[1] The amine functionality, even as a salt, can act as a reducing agent, creating an exothermic risk.[1]
Workflow C: Contaminated Debris (The "Trace" Stream)
Context: Weigh boats, pipettes, gloves, and paper towels.[1]
-
Gross Contamination: If a weigh boat has visible piles of solid, scrape the solid into the Solid Waste (Workflow A).
-
Trace Contamination: Place items into the Solid Hazardous Waste Bin (usually a yellow or red pedal bin with a heavy-duty liner).[1]
-
Sharps: Syringes or glass contaminated with the substance must go into a Puncture-Proof Sharps Container , labeled "Chemical Contaminated Sharps."[1]
Mechanistic Insight: Why We Don't Neutralize
A common misconception in laboratory practice is that amine salts should be neutralized (treated with base) before disposal.[1] We explicitly advise against this for this compound.
-
The Chemistry: Adding a base (like Sodium Hydroxide) to 1-(2-Aminoethyl)cyclohexanol HCl deprotonates the ammonium group, releasing the free base .[1]
-
The Risk: The free base is often volatile, has a stronger, fishy odor, and is more lipophilic (penetrating skin easier).[1]
-
The Verdict: Keeping the compound in its Hydrochloride Salt form maintains it as a non-volatile, water-soluble solid/solution, which is safer for transport and reduces inhalation risks for waste handlers.[1]
Visual Decision Matrix
The following logic flow ensures the correct waste stream selection.
Figure 1: Decision matrix for segregating 1-(2-Aminoethyl)cyclohexanol HCl waste streams.
Emergency Procedures
In the event of an accidental release, immediate containment prevents environmental violation.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122008, this compound.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][8] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1][9] Retrieved from [Link]
Sources
- 1. wku.edu [wku.edu]
- 2. chem.metu.edu.tr [chem.metu.edu.tr]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. 1-(2-Amino-ethyl)-cyclohexanol | 39884-50-9 [chemicalbook.com]
- 6. 1-[2-AMINO-1-(4-METHOXYPHENYL) ETHYL] CYCLOHEXANOL HCL – CHEM-IS-TRY Inc [chem-is-try.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. RG-22: Guidelines for the Classification and Coding of Industrial and Hazardous Waste - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
